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4-(2-Methoxy-2-oxoethoxy)-3,5-dimethylbenzoic acid Documentation Hub

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  • Product: 4-(2-Methoxy-2-oxoethoxy)-3,5-dimethylbenzoic acid
  • CAS: 1039886-43-5

Core Science & Biosynthesis

Foundational

Literature review of 4-(2-Methoxy-2-oxoethoxy)-3,5-dimethylbenzoic acid synthesis pathways

This technical guide details the synthesis pathways for 4-(2-Methoxy-2-oxoethoxy)-3,5-dimethylbenzoic acid , a critical intermediate often utilized in the development of thyromimetics (e.g., Sobetirome, Eprotirome) and s...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis pathways for 4-(2-Methoxy-2-oxoethoxy)-3,5-dimethylbenzoic acid , a critical intermediate often utilized in the development of thyromimetics (e.g., Sobetirome, Eprotirome) and selective thyroid hormone receptor agonists.[1]

The guide prioritizes the Aldehyde Oxidation Route as the primary methodology due to its superior functional group tolerance, avoiding the selectivity challenges inherent in hydrolyzing diester intermediates.[1]

[1]

Executive Summary & Retrosynthetic Analysis

The target molecule is a benzoic acid derivative featuring a sterically crowded core (3,5-dimethyl substitution) and an aliphatic ester tail.[1] The primary synthetic challenge is differentiating between the aromatic carboxylic acid (C1 position) and the aliphatic methyl ester (tail).[1]

Structural Challenges[1]
  • Steric Hindrance: The methyl groups at positions 3 and 5 create significant steric bulk around the phenol and the C1 position.[1]

  • Chemoselectivity: A "brute force" approach involving the hydrolysis of a diester intermediate is flawed.[1] The aliphatic ester (tail) is kinetically more accessible than the sterically shielded aromatic ester (core), meaning standard hydrolysis would cleave the wrong group first.[1]

Strategic Solution

To ensure the integrity of the aliphatic ester while generating the aromatic acid, we employ an Oxidative Strategy . We introduce the aliphatic ester early via alkylation of an aldehyde precursor, then selectively oxidize the aldehyde to the carboxylic acid using mild conditions (Pinnick Oxidation) that leave the ester intact.[1]

Retrosynthetic Logic: Target Molecule


Aldehyde Intermediate

3,5-Dimethyl-4-hydroxybenzaldehyde

2,4,6-Trimethylphenol (Mesitol)[1]

Primary Pathway: The Aldehyde Oxidation Route[1]

This route is the industry standard for high-fidelity synthesis of this class of compounds.[1] It proceeds in three distinct stages.

Workflow Visualization

SynthesisPathway Mesitol 2,4,6-Trimethylphenol (Mesitol) Aldehyde 3,5-Dimethyl-4- hydroxybenzaldehyde Mesitol->Aldehyde CuCl2, O2 Selective Oxidation Ether Methyl 2-(4-formyl-2,6- dimethylphenoxy)acetate Aldehyde->Ether Methyl Bromoacetate K2CO3, DMF Target TARGET: 4-(2-Methoxy-2-oxoethoxy)- 3,5-dimethylbenzoic acid Ether->Target NaClO2 (Pinnick) NaH2PO4, t-BuOH

Figure 1: Step-wise conversion from Mesitol to the Target Acid via the Aldehyde intermediate.[1][2]

Step 1: Selective Oxidation of Mesitol

Objective: Convert 2,4,6-trimethylphenol to 3,5-dimethyl-4-hydroxybenzaldehyde.[1] Mechanism: Copper-catalyzed benzylic oxidation.[1]

  • Reagents: 2,4,6-Trimethylphenol, CuCl₂, K₂CO₃, H₂O₂ (or O₂), Isopropanol.[1]

  • Protocol:

    • Charge a reactor with 2,4,6-trimethylphenol (1.0 eq) and Isopropanol (10 vol).

    • Add CuCl₂ (0.1 eq) and K₂CO₃ (0.1 eq).

    • Heat to 65°C and slowly add H₂O₂ (30% aq, 4.0 eq) over 4 hours. Alternatively, bubble O₂ gas if using a pressurized system.[1]

    • Critical Control: Monitor the disappearance of the quinone methide intermediate via HPLC.

    • Workup: Quench with NaHSO₃ solution, extract with Ethyl Acetate, and recrystallize from Hexane/EtOAc.

  • Expected Yield: 85-90%.

Step 2: Williamson Ether Synthesis

Objective: Install the acetate tail.[1] Mechanism: SN2 Alkylation of a phenoxide ion.[1]

  • Reagents: 3,5-Dimethyl-4-hydroxybenzaldehyde, Methyl Bromoacetate, K₂CO₃, DMF (or Acetone).[1]

  • Protocol:

    • Dissolve the aldehyde (1.0 eq) in anhydrous DMF (5 vol).

    • Add finely ground anhydrous K₂CO₃ (1.5 eq). Stir at room temperature for 30 mins to generate the phenoxide.

    • Add Methyl Bromoacetate (1.1 eq) dropwise.

    • Heat to 50°C for 4-6 hours.

    • Observation: The reaction mixture will turn from a dark phenoxide color to a lighter suspension as the alkylation proceeds.[1]

    • Workup: Pour into ice water. The product often precipitates as a solid.[1][3] Filter and wash with water.[1][4] If oil forms, extract with DCM.[1]

  • Expected Yield: 92-95%.

Step 3: Pinnick Oxidation

Objective: Oxidize aldehyde to carboxylic acid without hydrolyzing the ester.[1] Mechanism: Chlorite oxidation with hypochlorite scavenger.[1]

  • Reagents: Alkylated Aldehyde (from Step 2), Sodium Chlorite (NaClO₂), Sodium Dihydrogen Phosphate (NaH₂PO₄), 2-Methyl-2-butene (Scavenger), t-Butanol/Water (3:1).[1]

  • Protocol:

    • Dissolve the aldehyde (1.0 eq) in t-Butanol (6 vol) and 2-Methyl-2-butene (5.0 eq).

    • Dissolve NaClO₂ (1.5 eq) and NaH₂PO₄ (1.5 eq) in Water (2 vol).

    • Add the aqueous salt solution dropwise to the organic phase at 0°C.

    • Allow to warm to room temperature and stir for 2-4 hours.

    • Why this works: The acidic buffer (NaH₂PO₄) activates the chlorite, while 2-methyl-2-butene scavenges the HOCl byproduct, preventing chlorination of the aromatic ring.[1]

    • Workup: Evaporate t-Butanol. Dilute with water.[1] Acidify to pH 3 with 1N HCl. The product will precipitate.[1][5]

  • Expected Yield: 88-92%.[1]

Alternative Pathway: The Benzyl Protection Route[1]

Use this route if the Pinnick oxidation proves problematic due to trace impurities or if the specific batch requires absolute regiocontrol.[1]

Workflow Visualization

ProtectionPathway Acid 3,5-Dimethyl-4- hydroxybenzoic acid BnEster Benzyl 3,5-dimethyl- 4-hydroxybenzoate Acid->BnEster BnBr, KHCO3 Selective Esterification Alkylated Benzyl 4-(2-methoxy-2-oxoethoxy)- 3,5-dimethylbenzoate BnEster->Alkylated Methyl Bromoacetate K2CO3 Final TARGET ACID Alkylated->Final H2, Pd/C Hydrogenolysis

Figure 2: Protection-Deprotection strategy using Benzyl (Bn) ester.[1]

  • Selective Esterification: React 3,5-dimethyl-4-hydroxybenzoic acid with Benzyl Bromide (1.0 eq) and KHCO₃ (1.1 eq) in DMF. The carboxylate reacts faster than the sterically hindered phenol.[1]

  • Alkylation: React the Benzyl ester phenol with Methyl Bromoacetate (standard Williamson conditions).

  • Hydrogenolysis: Subject the intermediate to H₂ (1 atm) and Pd/C (10% loading) in Methanol. The Benzyl ester is cleaved to the acid, while the Methyl ester (tail) and the aromatic ring remain untouched.[1]

Quantitative Data Summary

ParameterStep 1 (Oxidation)Step 2 (Alkylation)Step 3 (Pinnick)
Solvent System IsopropanolDMF or Acetonet-BuOH / H₂O
Temperature 65°C50°C0°C

RT
Key Reagent CuCl₂ / H₂O₂Me-BromoacetateNaClO₂ / NaH₂PO₄
Typical Yield 85-90%92-95%88-92%
Purification RecrystallizationPrecipitationAcid/Base Extraction

References

  • Selective Oxidation of Mesitol: Title: A facile synthesis of 3,5-dimethyl-4-hydroxybenzaldehyde via copper-mediated selective oxidation of 2,4,6-trimethylphenol.[1][6] Source: ResearchGate / Chinese Journal of Chemistry.[1] URL:[Link]

  • Williamson Ether Synthesis on Hindered Phenols: Title: One Pot O-alkylation/Wittig Olefination of Hydroxybenzaldehydes in DMSO. Source: Semantic Scholar / Proceedings.[1] URL:[Link]

  • Pinnick Oxidation Protocol: Title: Oxidation of Aldehydes to Carboxylic Acids (Pinnick Oxidation). Source: Organic Chemistry Portal.[1] URL:[Link]

Sources

Exploratory

Technical Monograph: Safety, Handling, and Analytical Profiling of 4-(2-Methoxy-2-oxoethoxy)-3,5-dimethylbenzoic acid

Executive Summary This technical guide provides a comprehensive analysis of 4-(2-Methoxy-2-oxoethoxy)-3,5-dimethylbenzoic acid (CAS 1039886-43-5), a specialized pharmaceutical intermediate. Unlike commodity chemicals, sp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 4-(2-Methoxy-2-oxoethoxy)-3,5-dimethylbenzoic acid (CAS 1039886-43-5), a specialized pharmaceutical intermediate. Unlike commodity chemicals, specific toxicological datasets for this compound are often proprietary or sparse in public repositories. Therefore, this guide utilizes Read-Across Toxicology and Structure-Activity Relationship (SAR) principles—standard methodologies in early-stage drug development—to establish safety protocols.

This document is designed for researchers and CMC (Chemistry, Manufacturing, and Controls) professionals, focusing on the compound's physicochemical properties, predicted hazard profile, and validated analytical workflows.

Part 1: Chemical Identity & Physicochemical Profiling

Understanding the structural moieties is the first step in predicting reactivity and safety. This compound features a benzoic acid core substituted with two methyl groups (steric hindrance/lipophilicity) and a methyl glycolate ether at the para position (potential metabolic lability).

Nomenclature & Identification
ParameterDetail
Chemical Name 4-(2-Methoxy-2-oxoethoxy)-3,5-dimethylbenzoic acid
Common Synonyms 2-(4-Carboxy-2,6-dimethylphenoxy)acetic acid methyl ester; Methyl 2-(4-carboxy-2,6-dimethylphenoxy)acetate
CAS Number 1039886-43-5
Molecular Formula

Molecular Weight 238.24 g/mol
SMILES COC(=O)COC1=C(C)C=C(C(=O)O)C=C1C
Predicted Physicochemical Properties

Data derived from consensus QSAR models for benzoic acid derivatives.

PropertyValue / DescriptionCausality / Implication
Physical State White to off-white crystalline powderHigh lattice energy typical of symmetric benzoic acids.
LogP (Predicted) 1.8 - 2.2Moderate lipophilicity; suggests good membrane permeability but limited aqueous solubility.
pKa (Acid) ~4.2 (Carboxylic acid)Requires buffered mobile phases (pH < 3) for HPLC retention.
Solubility DMSO, Methanol, Ethyl AcetateInsoluble in water without pH adjustment.
Melting Point 185°C - 195°C (Predicted)High melting point indicates thermal stability, but care must be taken to avoid decarboxylation at

.

Part 2: Critical Safety Data (GHS & Read-Across)

Scientist's Note: As specific experimental toxicology (LD50) is not publicly available for CAS 1039886-43-5, the following classification is derived via Read-Across from the structural analog 3,5-Dimethyl-4-methoxybenzoic acid and general phenoxyacetic acid esters.

Hazard Identification (GHS Classification)
Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.[1][2][3][4]
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation.[1][2][3][4]
STOT - Single Exposure Category 3H335: May cause respiratory irritation.[1][2][3][4][5]
Acute Toxicity (Oral) Category 5 (Predicted)H303: May be harmful if swallowed. (Based on benzoic acid analogs).[6][7]
Precautionary Handling Protocols
  • Respiratory Protection: The carboxylic acid moiety can be irritating to mucous membranes. Use a NIOSH N95 or P100 respirator when handling open powder to prevent inhalation of dust.

  • Skin Protection: Nitrile gloves (minimum thickness 0.11 mm) are sufficient. The ester group does not typically facilitate rapid transdermal absorption of the acid.

  • Eye Protection: Safety glasses with side shields are mandatory. If working with large scale synthesis (kilogram), use chemical goggles to protect against acidic dust.

First Aid Measures
  • Inhalation: Move to fresh air. If wheezing occurs (acidic irritation), administer oxygen.

  • Eye Contact: Rinse immediately with water for 15 minutes.[2][8][9][10] Critical: Remove contact lenses; the acidic nature can trap irritants behind the lens.

  • Ingestion: Do NOT induce vomiting. The compound is a weak acid; vomiting may re-expose the esophagus to acidic material. Rinse mouth with water.[3][8][10]

Part 3: Analytical Methodologies (HPLC & LC-MS)

To ensure the integrity of your research, you must validate the purity of this intermediate. The presence of the ester and carboxylic acid functionalities necessitates a specific chromatographic approach to prevent peak tailing and hydrolysis.

Validated HPLC Protocol (Reverse Phase)

Rationale: We use an acidic mobile phase (Formic Acid) to suppress the ionization of the carboxylic acid (


). If the pH is neutral, the deprotonated acid will interact with residual silanols on the column, causing severe tailing.
ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100mm, 3.5 µm
Mobile Phase A Water + 0.1% Formic Acid (pH ~2.7)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Gradient 10% B to 90% B over 15 minutes; Hold 2 min.
Detection UV @ 254 nm (Aromatic ring) and 210 nm (Carbonyls)
Sample Diluent 50:50 Water:Acetonitrile (Ensure complete dissolution)
LC-MS Identification Strategy

When analyzing by Mass Spectrometry, the ionization mode is critical:

  • Positive Mode (ESI+): Expect

    
     at 239.24 m/z . You may also see 
    
    
    
    adducts.
  • Negative Mode (ESI-): Often more sensitive for benzoic acids. Expect

    
     at 237.24 m/z  (loss of the carboxylic proton).
    

Part 4: Synthesis & Reactivity Logic

Understanding the synthesis pathway aids in identifying potential impurities (e.g., unreacted starting materials).

Synthesis Diagram (Williamson Ether Synthesis)

The compound is typically synthesized by alkylating 3,5-dimethyl-4-hydroxybenzoic acid with methyl bromoacetate.

SynthesisPathway Start 3,5-Dimethyl-4- hydroxybenzoic acid Intermediate Transition State (Phenoxide Anion) Start->Intermediate Deprotonation Reagent Methyl Bromoacetate (Alkylating Agent) Product 4-(2-Methoxy-2-oxoethoxy)- 3,5-dimethylbenzoic acid Reagent->Product Base Base (K2CO3) Base->Intermediate Intermediate->Product SN2 Attack Impurity Impurity: O-Alkylated Dimer Intermediate->Impurity Side Reaction

Figure 1: Synthetic pathway via Williamson Ether Synthesis. Note that the steric bulk of the 3,5-dimethyl groups reduces the rate of O-alkylation compared to unsubstituted phenols, requiring stronger forcing conditions or polar aprotic solvents (DMF/DMSO).

Stability & Hydrolysis Risks

The methyl ester moiety is susceptible to hydrolysis under basic conditions or enzymatic action (esterases).

  • Storage Warning: Do not store in aqueous basic buffers.

  • Metabolic Fate: In vivo, the methyl ester is likely rapidly hydrolyzed to the di-acid form: 2-(4-carboxy-2,6-dimethylphenoxy)acetic acid.

Hydrolysis Parent Parent Compound (Methyl Ester) Metabolite Metabolite: Di-acid Form Parent->Metabolite Hydrolysis Methanol Byproduct: Methanol Parent->Methanol Leaving Group Enzyme Esterases / pH > 8 Enzyme->Parent

Figure 2: Hydrolysis pathway. The conversion to the di-acid significantly alters polarity (LogP drops) and solubility.

Part 5: "Senior Scientist" Assessment & Recommendations

The "Self-Validating" Safety Protocol

In the absence of a verified LD50, use the "Worst-Case Moiety" approach:

  • Identify Reactive Groups: The molecule contains a carboxylic acid (irritant) and an alpha-phenoxy ester (potential alkylator, though low activity).

  • Assumption: Treat as a Category 2 Irritant and Category 3 Respiratory Irritant .

  • Validation: If the compound causes any nasal irritation during weighing, upgrade handling to a fume hood immediately. This biological feedback loop validates the safety control.

Storage & Stability
  • Hygroscopicity: The ester bond can hydrolyze if the powder absorbs moisture.

  • Recommendation: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen) if storing for >3 months. For short-term use, a desiccator at room temperature is acceptable.

Application Context

This compound is frequently used as a linker scaffold or a prodrug moiety in medicinal chemistry. The 3,5-dimethyl substitution pattern is specifically designed to block metabolic hydroxylation at the ortho positions, increasing the metabolic stability of the benzoic acid ring.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for Benzoic acid, 4-methoxy-3,5-dimethyl-. Retrieved from [Link](Used for Read-Across Toxicology of the 3,5-dimethyl-4-alkoxy scaffold).

  • European Chemicals Agency (ECHA). Guidance on Information Requirements and Chemical Safety Assessment: Chapter R.6: QSARs and grouping of chemicals. Retrieved from [Link].

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[5][9] Retrieved from [Link].

Sources

Foundational

Precision Mass Spectrometry &amp; Structural Characterization: 4-(2-Methoxy-2-oxoethoxy)-3,5-dimethylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Anatomy

Compound: 4-(2-Methoxy-2-oxoethoxy)-3,5-dimethylbenzoic acid CAS: 1039886-43-5 Formula: C₁₂H₁₄O₅

This technical guide provides a rigorous framework for the calculation of molecular weight (MW) and exact mass (EM) for 4-(2-Methoxy-2-oxoethoxy)-3,5-dimethylbenzoic acid. As a Senior Application Scientist, I have structured this document to bridge the gap between theoretical stoichiometry and practical high-resolution mass spectrometry (HRMS).

This molecule represents a functionalized benzoic acid derivative featuring a methyl glycolate ether moiety at the para position, flanked by two methyl groups. This steric protection at the 3,5-positions often influences ionization efficiency and metabolic stability, making precise mass characterization critical for pharmacokinetic profiling.

Structural Decomposition

To accurately calculate mass, we must first deconstruct the molecule into its constituent moieties to ensure no atoms are double-counted or omitted.

StructureDecomposition cluster_0 Fragment Analysis Core Benzoic Acid Core (C7H2O2) *Protons at 2,6 only* Final Target Molecule C12H14O5 Core->Final Scaffold Sub_Me 3,5-Dimethyl Groups (2 x CH3) +C2H6 Sub_Me->Final Alkylation Sub_Linker 4-Position Substituent (2-Methoxy-2-oxoethoxy) -O-CH2-C(=O)-O-CH3 +C3H5O3 Sub_Linker->Final Etherification

Figure 1: Structural decomposition showing the additive logic of the chemical formula.

Calculation Methodology: Average vs. Monoisotopic Mass

In drug development, distinguishing between Average Molecular Weight (for molarity/dosing) and Monoisotopic Mass (for MS identification) is non-negotiable.

Constants & Atomic Weights

We utilize the latest IUPAC 2024 standard atomic weights for bulk calculations and IUPAC/CIAAW isotopic masses for HRMS predictions.

ElementIsotopeMonoisotopic Mass (Da)Abundance (%)Standard Atomic Weight ( g/mol )
Carbon ¹²C12.000000098.9312.011
Hydrogen ¹H1.007825099.981.008
Oxygen ¹⁶O15.994914699.7615.999
Calculation of Exact Mass (Monoisotopic)

The exact mass is calculated using the mass of the most abundant isotope for each element.[1][2] This is the value observed in the first spectral peak (M) in Mass Spectrometry.

  • C₁₂ :

    
    
    
  • H₁₄ :

    
    
    
  • O₅ :

    
    
    

Total Monoisotopic Mass: 238.0841 Da

Calculation of Average Molecular Weight

The average molecular weight accounts for the natural abundance of all isotopes (e.g., ¹³C). This value is used for weighing samples.

  • C₁₂ :

    
    
    
  • H₁₄ :

    
    
    
  • O₅ :

    
    
    

Total Molecular Weight: 238.24 g/mol

Mass Spectrometry Application Guide

Ionization Prediction

The presence of the carboxylic acid (-COOH) and the ester/ether functionalities dictates the ionization behavior.

  • Negative Mode (ESI-): Highly favored due to the deprotonation of the carboxylic acid.

  • Positive Mode (ESI+): Possible via protonation of the carbonyl/ether oxygens or sodium adduction.

Target m/z Reference Table

Use the following table to filter data in your LC-MS software (e.g., MassLynx, Xcalibur).

Ion SpeciesFormula CompositionCalculated m/z (Monoisotopic)Notes
[M-H]⁻ C₁₂H₁₃O₅⁻237.0768 Primary Quantitation Ion
[M+H]⁺ C₁₂H₁₅O₅⁺239.0914 Weak in acidic mobile phase
[M+Na]⁺ C₁₂H₁₄O₅Na⁺261.0733 Common in glass/ubiquitous Na⁺
[M+NH₄]⁺ C₁₂H₁₈NO₅⁺256.1180 If Ammonium buffers used
[2M-H]⁻ C₂₄H₂₇O₁₀⁻475.1610 Dimer (Concentration dependent)
MS Experimental Workflow

The following workflow ensures data integrity when characterizing this molecule.

MS_Workflow Sample Sample Prep (Dissolve in MeOH/H2O) LC LC Separation (C18 Column, Formic Acid) Sample->LC Ionization Ionization Source (ESI) LC->Ionization Decision Polarity Switch Ionization->Decision NegMode Negative Mode (-) Target: [M-H]- @ 237.07 Decision->NegMode Primary PosMode Positive Mode (+) Target: [M+Na]+ @ 261.07 Decision->PosMode Secondary Data Data Analysis Mass Error < 5ppm NegMode->Data PosMode->Data

Figure 2: Decision tree for LC-MS method development targeting C₁₂H₁₄O₅.

Experimental Protocol: Purity & Identity Verification

Objective: Confirm the identity of synthesized or purchased 4-(2-Methoxy-2-oxoethoxy)-3,5-dimethylbenzoic acid using High-Resolution Mass Spectrometry (HRMS).

Sample Preparation
  • Stock Solution: Weigh 1.0 mg of substance. Dissolve in 1 mL of HPLC-grade Methanol (Conc: 1 mg/mL).

  • Working Solution: Dilute 10 µL of Stock into 990 µL of 50:50 Methanol:Water (Conc: 10 µg/mL).

    • Note: Avoid glass vials if analyzing for [M+Na]+ to reduce background sodium interference; use polypropylene.

LC-MS Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

Data Acceptance Criteria (Self-Validating)

For the result to be considered valid, it must meet the "Triple Match" standard:

  • Exact Mass Accuracy: The observed m/z must be within ±5 ppm of the calculated theoretical mass (237.0768 for negative mode).

    • Formula:

      
      
      
  • Isotopic Pattern: The relative abundance of the M+1 peak (¹³C isotope) should match the theoretical distribution (~13.4% of the M peak for 12 carbons).

  • Retention Time: Single sharp peak with no co-eluting isobaric impurities.

References

  • IUPAC Commission on Isotopic Abundances and Atomic Weights. (2024).[3][4][5] Standard Atomic Weights of the Elements. International Union of Pure and Applied Chemistry.[4][6][7] [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(2-Methoxy-2-oxoethoxy)-3,5-dimethylbenzoic acid (Compound Summary). PubChem.[8] [Link]

  • Scientific Instrument Services. (2024). Exact Mass Calculator & Isotope Distribution. [Link]

  • Waters Corporation. (2022). Common Adducts in ESI Mass Spectrometry. [Link]

Sources

Exploratory

Potential pharmaceutical applications of 4-(2-Methoxy-2-oxoethoxy)-3,5-dimethylbenzoic acid intermediates

An In-Depth Technical Guide to the Pharmaceutical Applications of 4-(2-Methoxy-2-oxoethoxy)-3,5-dimethylbenzoic Acid Intermediates Executive Summary This technical guide analyzes the strategic utility of 4-(2-Methoxy-2-o...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Pharmaceutical Applications of 4-(2-Methoxy-2-oxoethoxy)-3,5-dimethylbenzoic Acid Intermediates

Executive Summary

This technical guide analyzes the strategic utility of 4-(2-Methoxy-2-oxoethoxy)-3,5-dimethylbenzoic acid (and its core scaffold 3,5-dimethyl-4-hydroxybenzoic acid) in modern drug discovery. This compound serves as a critical bifunctional building block, primarily in the development of Transthyretin (TTR) Amyloidogenesis Inhibitors , Thyromimetics (TR-


 Agonists) , and Cardiovascular agents . Its structural uniqueness lies in the orthogonal reactivity of its free benzoic acid moiety and the masked oxyacetic acid tail, enabling precise modular synthesis of biaryl ether pharmacophores.

Structural Analysis & Chemical Logic

The compound represents a "masked" hydrophilic derivative of the privileged 3,5-dimethyl-4-hydroxybenzoic acid scaffold.

  • Core Scaffold: The 3,5-dimethyl substitution pattern on the phenyl ring provides steric bulk that restricts rotation, mimicking the di-iodo or di-bromo motifs found in thyroid hormones (T3/T4) but with improved metabolic stability and lower toxicity.

  • Orthogonal Functionality:

    • Position 1 (Benzoic Acid): A free carboxylic acid ready for amide coupling or esterification.

    • Position 4 (Methoxy-oxoethoxy): A methyl ester-protected oxyacetic acid tail (

      
      ). This moiety acts as a polar "head" group in many lipid-lowering and anti-fibrotic drugs, improving aqueous solubility and hydrogen bonding interactions within the receptor pocket (e.g., TR-
      
      
      
      or PPAR
      
      
      ).
Chemical Structure Visualization

ChemicalStructure cluster_properties Pharmacophore Properties Core 3,5-Dimethyl Phenyl Core (Steric Shielding) Acid C1-Carboxylic Acid (Coupling Site) Core->Acid Direct Attachment Tail C4-Oxyacetic Ester (Protected Polar Tail) Core->Tail Ether Linkage P1 Thyromimetic Activity Core->P1 P3 Solubility Enhancer Tail->P3 P2 TTR Binding Pocket Fit

Figure 1: Functional decomposition of the intermediate showing orthogonal reactive sites.

Primary Pharmaceutical Applications

A. Transthyretin (TTR) Kinetic Stabilizers

The 3,5-dimethyl-4-hydroxybenzoic acid core is a validated scaffold for preventing TTR amyloidosis (ATTR). TTR is a tetrameric protein that transports thyroxine and retinol. Dissociation of the tetramer leads to misfolding and amyloid fibril formation in the heart (cardiomyopathy) and nerves (polyneuropathy).

  • Mechanism: Small molecules binding to the thyroxine-binding pockets at the dimer-dimer interface stabilize the tetramer, preventing dissociation.

  • Role of the Intermediate: The 3,5-dimethyl groups fill the hydrophobic halogen-binding pockets (HBP 2/2') of TTR, mimicking the iodine atoms of thyroxine. The oxyacetic acid tail (derived from the intermediate) extends into the solvent-exposed region or interacts with Lys15/Glu54 residues, enhancing binding affinity and solubility.

  • Application: Synthesis of next-generation stabilizers superior to diflunisal, specifically targeting Wild-Type ATTR (ATTRwt) and Hereditary ATTR (hATTR) .

B. Thyromimetics (TR- Selective Agonists)

This intermediate is a precursor for "Sobetirome-like" compounds. Selective Thyroid Hormone Receptor Beta (TR-


) agonists are developed for dyslipidemia and NASH (Non-Alcoholic Steatohepatitis) to lower LDL and liver fat without the cardiac side effects (TR-

mediated) of thyroid hormones.
  • Synthesis Logic: The benzoic acid moiety is often reduced or coupled to form the inner ring, while the oxyacetic acid tail mimics the carboxylate side chain of T3/T4, critical for receptor activation.

C. Mexiletine Derivatives (Anti-Arrhythmic)

Research indicates the coupling of 3,5-dimethyl-4-hydroxybenzoic acid derivatives with Mexiletine (a sodium channel blocker) creates hybrid molecules. These hybrids often exhibit dual activity: anti-arrhythmic action and TTR stabilization, protecting the heart from both electrical instability and amyloid deposition.

Synthetic Protocols & Methodologies

Disclaimer: The following protocols are for research purposes only. All synthesis must be conducted in a fume hood by trained personnel.

Protocol 1: Synthesis of 4-(2-Methoxy-2-oxoethoxy)-3,5-dimethylbenzoic Acid

This protocol describes the selective O-alkylation of the phenol while preserving the benzoic acid (or selectively hydrolyzing a diester).

Reagents:

  • 3,5-Dimethyl-4-hydroxybenzoic acid (CAS: 4919-37-3)[1][2][3][4][5][6]

  • Methyl bromoacetate

  • Potassium carbonate (

    
    )
    
  • Acetone or DMF (Solvent)

Step-by-Step Workflow:

  • Esterification (Protection): Dissolve 3,5-dimethyl-4-hydroxybenzoic acid (1.0 eq) in Methanol. Add catalytic

    
    . Reflux for 6h to form Methyl 3,5-dimethyl-4-hydroxybenzoate . (This protects the acid to prevent mixed alkylation).
    
  • Alkylation:

    • Dissolve the methyl ester (1.0 eq) in dry Acetone.

    • Add

      
       (2.5 eq) and stir for 30 min.
      
    • Add Methyl bromoacetate (1.2 eq) dropwise.

    • Reflux for 4-8 hours. Monitor by TLC (Hexane:EtOAc 7:3).

    • Result: Diester intermediate (Methyl 4-(2-methoxy-2-oxoethoxy)-3,5-dimethylbenzoate).

  • Selective Hydrolysis (The Critical Step):

    • To obtain the target (Acid-Ester), controlled hydrolysis is required.

    • Dissolve Diester in THF/Water (1:1).

    • Add LiOH (0.95 eq) at 0°C. Note: The aryl ester hydrolyzes faster than the alkyl ester due to electronic effects, but the alkyl ester is less sterically hindered. Optimization is required. Alternatively, use a benzyl ester for the benzoate and hydrogenate later.

    • Preferred Route for Target: If the target is the free benzoic acid with the methyl ester tail, it is often better to use Benzyl bromoacetate for the tail, couple the head, then deprotect.

    • However, for the specific title compound: The commercially available building block is often the free acid form of the core alkylated with methyl chloroacetate under controlled conditions.

Data Summary Table:

ParameterSpecificationNotes
Appearance White to Off-white Crystalline Powder
Purity (HPLC)

Critical for biological assays
Melting Point 160-165°CDistinct from starting material (~215°C)
Solubility DMSO, Methanol, DMFPoor water solubility until hydrolyzed
Protocol 2: Amide Coupling (General Application)

Connecting the intermediate to an amine scaffold (e.g., for TTR inhibitor library generation).

  • Activation: Dissolve 4-(2-Methoxy-2-oxoethoxy)-3,5-dimethylbenzoic acid (1 eq) in DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 15 min.

  • Coupling: Add the amine partner (e.g., 3,5-dichloroaniline or Mexiletine) (1.0 eq).

  • Reaction: Stir at RT for 12h.

  • Workup: Dilute with EtOAc, wash with 1N HCl, sat.

    
    , and brine.
    
  • Deprotection (Optional): To activate the tail, treat with LiOH in THF/H2O to yield the free oxyacetic acid drug candidate.

Strategic Synthesis Pathway (Diagram)

This diagram illustrates the conversion of the core scaffold into the target intermediate and its divergence into two major therapeutic classes.

SynthesisPathway Start 3,5-Dimethyl-4-hydroxybenzoic Acid (CAS 4919-37-3) Step1 O-Alkylation (Methyl Bromoacetate / K2CO3) Start->Step1 Intermediate 4-(2-Methoxy-2-oxoethoxy)-3,5-dimethylbenzoic Acid (TARGET INTERMEDIATE) Step1->Intermediate Branch1 Path A: Amide Coupling (R-NH2 / HATU) Intermediate->Branch1 Branch2 Path B: Ester Hydrolysis (LiOH / THF) Intermediate->Branch2 ProductA TTR Stabilizers / Amides (Tirbanibulin Analogs / Mexiletine Hybrids) Branch1->ProductA ProductB Thyromimetics (TR-beta) (Sobetirome Precursors) Branch2->ProductB

Figure 2: Synthetic divergence from the target intermediate to key pharmaceutical classes.

References

  • BenchChem. (2025).[7] Reproducibility of published synthesis methods for Methyl 4-hydroxy-3,5-dimethylbenzoate. Retrieved from

  • Thermo Scientific Chemicals. (2024). 4-Hydroxy-3,5-dimethylbenzoic acid Product Specification. Retrieved from

  • National Institutes of Health (NIH). (2018). Engineering and Applications of fungal laccases for organic synthesis. PMC6006456. Retrieved from

  • PureSynth. (2024). 4-Hydroxy-3,5-Dimethylbenzoic Acid Applications in TTR Inhibitors. Retrieved from

  • ChemicalBook. (2025). 4-Hydroxy-3,5-dimethylbenzoic acid Properties and Synthesis. Retrieved from

Sources

Foundational

Structural Elucidation and Crystal Engineering of 4-(2-Methoxy-2-oxoethoxy)-3,5-dimethylbenzoic Acid

Content Type: Technical Whitepaper & Methodological Guide Subject: 4-(2-Methoxy-2-oxoethoxy)-3,5-dimethylbenzoic Acid (MDMBA) Audience: Structural Chemists, Crystallographers, and Pharmaceutical Scientists Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Methodological Guide Subject: 4-(2-Methoxy-2-oxoethoxy)-3,5-dimethylbenzoic Acid (MDMBA) Audience: Structural Chemists, Crystallographers, and Pharmaceutical Scientists

Executive Summary

The structural analysis of 4-(2-Methoxy-2-oxoethoxy)-3,5-dimethylbenzoic acid (hereafter referred to as MDMBA ) presents a unique case study in supramolecular chemistry. This molecule combines a rigid, sterically hindered aromatic core (3,5-dimethylbenzoic acid) with a flexible, polar ether-ester tail (-O-CH₂-COOCH₃).

This guide outlines the rigorous protocol for the synthesis, single-crystal growth, and structural refinement of MDMBA. It emphasizes the competition between the strong hydrogen-bond donor (COOH) and multiple acceptors (ester carbonyl, ether oxygen), providing a predictive framework for its solid-state assembly.

Part 1: Synthesis and Crystallization Protocol

To obtain high-quality single crystals suitable for X-ray diffraction (SC-XRD), purity is paramount. The presence of the 3,5-dimethyl groups introduces steric hindrance that can inhibit planar packing, while the flexible glycolate tail adds conformational degrees of freedom.

Synthetic Pathway

The synthesis follows a Williamson ether synthesis strategy, optimized to prevent hydrolysis of the methyl ester while ensuring complete alkylation of the phenol.

Reaction Scheme: 3,5-Dimethyl-4-hydroxybenzoic acid + Methyl bromoacetate + K₂CO₃ → MDMBA

Step-by-Step Protocol:

  • Dissolution: Dissolve 10 mmol of 3,5-dimethyl-4-hydroxybenzoic acid in 30 mL of anhydrous acetone.

  • Base Addition: Add 2.2 equivalents of anhydrous K₂CO₃. The excess base is critical to deprotonate the phenol (pKa ~10) despite the steric bulk of the ortho-methyl groups.

  • Alkylation: Add 1.1 equivalents of methyl bromoacetate dropwise at 0°C, then reflux for 6 hours.

  • Workup: Filter the inorganic salts. Evaporate the solvent. Acidify the residue with 1M HCl to pH 3 to ensure the benzoic acid moiety is protonated (COOH) while the ester remains intact.

  • Purification: Recrystallize from Ethanol/Water (80:20) to remove unreacted phenol.

Crystal Growth Strategy

The goal is to grow block-like crystals (0.2 x 0.2 x 0.2 mm) rather than needles, which are common with benzoic acid derivatives.

MethodSolvent SystemConditionsTarget Polymorph
Slow Evaporation Methanol (MeOH)Room Temp (25°C)Kinetic Form (Solvated?)
Vapor Diffusion THF (Solvent) / Hexane (Anti-solvent)4°C (Refrigerator)Thermodynamic Form
Cooling Ethyl Acetate60°C

20°C (0.1°C/min)
High-Density Form

Expert Insight: The THF/Hexane vapor diffusion method is recommended for MDMBA. The THF solubilizes the polar carboxylic acid, while the slow diffusion of non-polar hexane forces the hydrophobic methyl groups to pack first, often yielding higher-quality crystals than evaporation.

Part 2: Structural Elucidation (SC-XRD)

Once a suitable crystal is mounted, the structural solution follows a specific logic to handle the flexible tail.

Data Collection Parameters[1]
  • Temperature: 100 K (Cryogenic cooling is mandatory to reduce the thermal vibration of the flexible -CH₂- linker).

  • Radiation: Mo-K

    
     (
    
    
    
    = 0.71073 Å) is preferred over Cu-K
    
    
    to minimize absorption, as no heavy atoms are present.
  • Resolution: 0.8 Å or better to resolve the H-atom positions on the carboxylic acid.

Structure Solution Workflow (DOT Diagram)

The following diagram illustrates the logical flow from raw diffraction data to the final CIF (Crystallographic Information File).

G Start Raw Diffraction Frames Indexing Unit Cell Indexing (Check for Twinning) Start->Indexing Integration Data Integration & Scaling (SAINT/CrysAlisPro) Indexing->Integration SpaceGroup Space Group Determination (Likely P21/c or P-1) Integration->SpaceGroup Phasing Structure Solution (Direct Methods/SHELXT) SpaceGroup->Phasing Refinement Refinement (SHELXL) Least Squares on F² Phasing->Refinement Disorder Check for Disorder? (Flexible Tail) Refinement->Disorder Disorder->Refinement Yes (Model Split Positions) H_Atoms Assign H-Atoms (Riding Model vs Difference Map) Disorder->H_Atoms No Final Final CIF Generation (CheckCIF Validation) H_Atoms->Final

Caption: Workflow for the structural determination of MDMBA, highlighting the critical check for disorder in the flexible ether tail.

Part 3: Supramolecular Analysis & Predicted Motifs

Based on the principles of crystal engineering and the Cambridge Structural Database (CSD) trends for similar alkoxy-benzoic acids, the following structural features are the primary targets for analysis.

Primary Synthon: The Carboxylic Dimer

MDMBA is expected to form the classic Centrosymmetric Carboxylic Acid Dimer (


 graph set).
  • Donor: O-H (Acid)

  • Acceptor: O=C (Acid)

  • Distance: O...O distance typically 2.60 – 2.65 Å .

Why this matters: The 3,5-dimethyl substitution creates a "pocket" that protects the carboxylic acid, reinforcing this dimer and preventing the formation of "catemer" chains (infinite 1D chains), which are less common in sterically hindered benzoates [1].

Secondary Interactions: The Flexible Tail

The -O-CH₂-COOCH₃ tail acts as a "soft" region in the crystal lattice.

  • Conformation: The torsion angle

    
    (C_ar-O-CH₂-C) will likely adopt a value near 90° or 180° to minimize steric clash with the ortho-methyl groups.
    
  • Weak H-Bonds: Look for C-H...O interactions between the methyl ester carbonyl (Acceptor) and the aromatic protons of a neighboring molecule. These weak forces often dictate the 3D packing architecture.

Quantitative Data Table (Target Parameters)

When analyzing your solved structure, compare your values against these expected ranges for validation.

ParameterExpected RangeStructural Significance
Space Group

(Monoclinic) or

(Triclinic)
Most common for achiral organic acids (60%+ probability).
Z (Molecules/Cell) 4Indicates general positions in

.
C-O Bond (Ether) 1.36 – 1.38 ÅStandard resonance-stabilized ether bond.
C=O Bond (Ester) 1.19 – 1.21 ÅTypical carbonyl length.
Torsion (Ester) ~180° (Anti-periplanar)The O-C-C-O linkage usually prefers planarity unless sterically crowded.

Part 4: Validation & Self-Consistency Checks

To ensure the crystallographic model is physically meaningful, perform these cross-validations:

Thermal Analysis (DSC)

Run Differential Scanning Calorimetry (DSC) on the bulk sample.

  • Single Sharp Endotherm: Indicates a pure crystalline phase.

  • Multiple Endotherms: Suggests polymorphism or solvate desolvation. If the crystal structure shows voids, check TGA (Thermogravimetric Analysis) for solvent loss.

Hirshfeld Surface Analysis

Use software like CrystalExplorer to generate Hirshfeld surfaces.

  • Red Spots: Indicate strong H-bonds (the COOH dimer).

  • Fingerprint Plot: Should show distinct "spikes" corresponding to the O...H interactions. If the spikes are missing or asymmetric, re-check the hydrogen atom placement on the carboxylic acid.

Spectroscopic Correlation
  • FTIR: The carbonyl region is diagnostic.

    • 1680-1700 cm⁻¹: Carboxylic acid dimer (H-bonded).

    • 1735-1750 cm⁻¹: Methyl ester (non-H-bonded).

    • Discrepancy Check: If the acid peak shifts to >1720 cm⁻¹, the dimer might be broken (monomer), which contradicts the likely crystal structure.

References

  • Gawronski, J., et al. "Supramolecular architecture of 3,5-disubstituted benzoic acids." Crystal Growth & Design, 2018. (General reference for 3,5-dimethylbenzoic acid packing).

  • Desiraju, G. R. "The C-H...O Hydrogen Bond: Structural Implications." Accounts of Chemical Research, 1996. (Foundational text for analyzing the ether/ester tail interactions).

  • Etter, M. C. "Encoding and decoding hydrogen-bond patterns of organic compounds." Accounts of Chemical Research, 1990. (Source for Graph Set notation

    
    ).
    
  • Cambridge Crystallographic Data Centre (CCDC). "Mercury – Crystal Structure Visualisation." (Software required for visualization).

(Note: While the specific crystal structure of MDMBA is not indexed in open-access repositories, the protocols above are derived from standard operating procedures for analogous benzoic acid derivatives found in the CSD.)

Protocols & Analytical Methods

Method

Reagents and conditions for the preparation of 4-(2-Methoxy-2-oxoethoxy)-3,5-dimethylbenzoic acid

For: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive guide to the synthesis of 4-(2-Methoxy-2-oxoethoxy)-3,5-dimethylbenzoic acid, a key intermediate in variou...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of 4-(2-Methoxy-2-oxoethoxy)-3,5-dimethylbenzoic acid, a key intermediate in various chemical and pharmaceutical research applications. The protocol herein is centered around the robust and widely applicable Williamson ether synthesis. We will delve into the mechanistic underpinnings of this reaction, provide a detailed, step-by-step procedure, and discuss critical parameters that ensure a high-yield, high-purity outcome. This guide is designed to be a self-validating system, enabling researchers to confidently replicate and adapt the methodology for their specific needs.

Introduction: The Synthetic Rationale

The target molecule, 4-(2-Methoxy-2-oxoethoxy)-3,5-dimethylbenzoic acid, possesses a unique combination of a sterically hindered benzoic acid moiety and a methoxycarbonylmethyl ether group. This structural arrangement makes it a valuable building block in medicinal chemistry and materials science. The synthesis strategy hinges on the Williamson ether synthesis, a classic and reliable method for forming ethers from an alkoxide and an alkyl halide.[1][2][3] In this specific application, the phenolic hydroxyl group of 4-hydroxy-3,5-dimethylbenzoic acid is deprotonated to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of methyl 2-bromoacetate.

The choice of the Williamson ether synthesis is predicated on its efficiency and the commercial availability of the starting materials. The reaction is generally characterized by its straightforward execution and amenability to a range of substrates.[4]

Reaction Mechanism and Key Considerations

The synthesis proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[2][3] The key steps are:

  • Deprotonation: A base is used to abstract the acidic proton from the hydroxyl group of 4-hydroxy-3,5-dimethylbenzoic acid, forming a more nucleophilic phenoxide ion.

  • Nucleophilic Attack: The newly formed phenoxide ion attacks the carbon atom bearing the bromine in methyl 2-bromoacetate. This attack occurs from the backside of the carbon-bromine bond.

  • Displacement: The bromide ion is displaced as a leaving group, resulting in the formation of the desired ether linkage.

Critical Parameters for Success:

  • Choice of Base: A moderately strong base is required to efficiently deprotonate the phenol without causing unwanted side reactions, such as hydrolysis of the ester. Potassium carbonate is an excellent choice as it is inexpensive, easy to handle, and sufficiently basic.

  • Solvent Selection: A polar aprotic solvent is ideal for SN2 reactions as it can solvate the cation of the base but does not solvate the nucleophile, thus enhancing its reactivity. Acetone or N,N-dimethylformamide (DMF) are suitable choices.[3]

  • Reaction Temperature: The reaction is typically conducted at an elevated temperature to ensure a reasonable reaction rate. However, excessively high temperatures should be avoided to minimize potential side reactions.

  • Purity of Reagents: The use of high-purity starting materials is crucial to prevent the formation of impurities that can complicate the purification process.

Materials and Reagents

The following table summarizes the necessary reagents for this synthesis.

ReagentChemical FormulaMolecular Weight ( g/mol )CAS NumberKey Properties
4-Hydroxy-3,5-dimethylbenzoic acidC₉H₁₀O₃166.17490-09-5White to off-white crystalline solid.
Methyl 2-bromoacetateC₃H₅BrO₂152.9796-32-2Colorless to yellow liquid. Lachrymator.
Potassium Carbonate (anhydrous)K₂CO₃138.21584-08-7White hygroscopic powder.
AcetoneC₃H₆O58.0867-64-1Colorless, volatile, flammable liquid.
Ethyl AcetateC₄H₈O₂88.11141-78-6Colorless liquid with a characteristic sweet smell.
Hydrochloric Acid (concentrated)HCl36.467647-01-0Colorless, fuming liquid. Corrosive.
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6White crystalline solid. Drying agent.
Deionized WaterH₂O18.027732-18-5

Experimental Protocol

This protocol outlines the step-by-step procedure for the synthesis of 4-(2-Methoxy-2-oxoethoxy)-3,5-dimethylbenzoic acid.

Diagram of the Experimental Workflow:

SynthesisWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Combine 4-hydroxy-3,5-dimethylbenzoic acid, K₂CO₃, and acetone add_bromo Add methyl 2-bromoacetate start->add_bromo Stir reflux Reflux the mixture add_bromo->reflux Heat filter Filter off solids reflux->filter Cool evaporate Evaporate acetone filter->evaporate dissolve Dissolve residue in ethyl acetate evaporate->dissolve wash Wash with water dissolve->wash acidify Acidify aqueous layer wash->acidify Separate layers extract Extract with ethyl acetate acidify->extract dry Dry organic layer (Na₂SO₄) extract->dry Combine organic layers concentrate Concentrate in vacuo dry->concentrate crystallize Recrystallize concentrate->crystallize product Obtain pure product crystallize->product

Caption: Workflow for the synthesis of 4-(2-Methoxy-2-oxoethoxy)-3,5-dimethylbenzoic acid.

Step-by-Step Procedure:

  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxy-3,5-dimethylbenzoic acid (10.0 g, 60.2 mmol).

    • Add anhydrous potassium carbonate (12.5 g, 90.4 mmol) and acetone (100 mL).

    • Stir the suspension vigorously at room temperature for 30 minutes.

  • Addition of Alkylating Agent:

    • To the stirred suspension, add methyl 2-bromoacetate (7.6 mL, 8.1 g, 60.2 mmol) dropwise over a period of 15 minutes.

    • Rationale: The dropwise addition helps to control any potential exotherm and ensures a homogeneous reaction mixture.

  • Reaction:

    • Heat the reaction mixture to reflux (approximately 56 °C for acetone) and maintain this temperature for 12-16 hours.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

    • Rationale: Refluxing provides the necessary activation energy for the reaction to proceed to completion.

  • Work-up:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Filter the reaction mixture to remove the inorganic salts (potassium bromide and excess potassium carbonate). Wash the solid residue with a small amount of acetone.

    • Combine the filtrate and the washings and concentrate under reduced pressure to remove the acetone.

    • Dissolve the resulting residue in ethyl acetate (100 mL) and transfer to a separatory funnel.

    • Wash the organic layer with deionized water (2 x 50 mL).

    • Rationale: The initial filtration removes the solid byproducts. The subsequent washing steps remove any remaining water-soluble impurities.

  • Acidification and Extraction:

    • Combine the aqueous layers from the previous step and acidify to a pH of approximately 2-3 with concentrated hydrochloric acid. This will precipitate the product.

    • Caution: Perform this step in a well-ventilated fume hood as it may cause effervescence.

    • Extract the acidified aqueous layer with ethyl acetate (3 x 50 mL).

    • Rationale: Acidification protonates the carboxylate group, making the product less water-soluble and allowing for its extraction into the organic phase.

  • Purification:

    • Combine all the ethyl acetate extracts and dry over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes or ethanol/water) to obtain pure 4-(2-Methoxy-2-oxoethoxy)-3,5-dimethylbenzoic acid.

Characterization and Expected Results

The final product should be a white to off-white solid. The identity and purity of the synthesized compound can be confirmed by standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of all expected protons and their chemical environments.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To verify the carbon framework of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Melting Point: A sharp melting point is indicative of high purity.

The expected yield for this reaction is typically in the range of 80-90%, depending on the purity of the starting materials and the careful execution of the protocol.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no product yield Incomplete reaction, impure reagents, insufficient base, or incorrect work-up.Check the purity of starting materials. Ensure anhydrous conditions. Increase reaction time or temperature moderately. Verify the pH during acidification.
Presence of starting material Incomplete reaction.Increase the reaction time or consider a slight excess of methyl 2-bromoacetate.
Formation of di-alkylated product Use of a very strong base or high temperatures.Use a milder base like potassium carbonate. Maintain the recommended reaction temperature.
Oily product that does not solidify Presence of impurities.Purify the crude product by column chromatography on silica gel.

Conclusion

The Williamson ether synthesis provides an efficient and reliable route for the preparation of 4-(2-Methoxy-2-oxoethoxy)-3,5-dimethylbenzoic acid. By carefully controlling the reaction conditions and following the detailed protocol outlined in this application note, researchers can consistently obtain high yields of the desired product with excellent purity. This methodology is scalable and can be adapted for the synthesis of related compounds, making it a valuable tool in the arsenal of synthetic chemists.

References

  • PrepChem. (n.d.). Synthesis of 4-methoxy-2-methoxy benzoic acid. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4. Retrieved from [Link]

  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. Retrieved from [Link]

  • Arkivoc. (2007). Unexpected course of a Williamson ether synthesis. ARKIVOC, 2007(vii), 291-300. Retrieved from [Link]

  • Google Patents. (n.d.). CN104151157A - Preparation method of methoxybenzoic acid.
  • Organic Syntheses. (n.d.). mesitoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
  • ResearchGate. (2025, August 10). Kinetic Studies of Alkaline Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. Retrieved from [Link]

  • Google Patents. (n.d.). CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid.
  • Google Patents. (n.d.). CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid.
  • Google Patents. (n.d.). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
  • Google Patents. (n.d.). CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.
  • National Institutes of Health. (n.d.). Methyl 5-bromo-2-hydroxybenzoate. Retrieved from [Link]

  • De Gruyter. (n.d.). Crystal structure of methyl 4-(2-ethoxy-2-oxoethoxy)-3-methoxybenzoate, C13H16O6. Retrieved from [Link]

  • De Gruyter. (2024, February 27). Crystal structure of methyl 3-methoxy-4-(2-methoxy-2-oxoethoxy)benzoate, C12H14O6. Retrieved from [Link]

Sources

Application

Using 4-(2-Methoxy-2-oxoethoxy)-3,5-dimethylbenzoic acid as a building block in medicinal chemistry

Application Note: Strategic Utilization of 4-(2-Methoxy-2-oxoethoxy)-3,5-dimethylbenzoic Acid in Medicinal Chemistry Introduction: The Architecture of a Robust Linker Scaffold In the landscape of modern drug discovery—pa...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4-(2-Methoxy-2-oxoethoxy)-3,5-dimethylbenzoic Acid in Medicinal Chemistry

Introduction: The Architecture of a Robust Linker Scaffold

In the landscape of modern drug discovery—particularly in the development of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and peptidomimetics—the selection of the linker scaffold is as critical as the warhead itself.[1] 4-(2-Methoxy-2-oxoethoxy)-3,5-dimethylbenzoic acid (CAS: 1039886-43-5) represents a specialized bifunctional building block that addresses two common failure modes in linker design: metabolic instability and solubility-limited bioavailability .[1]

This molecule features a "half-ester" architecture: a free aromatic carboxylic acid ready for immediate functionalization, and a masked aliphatic acid (methyl ester) available for sequential elaboration.[1] Its core innovation, however, lies in the 3,5-dimethyl substitution pattern .

Key Structural Advantages
  • Metabolic Blockade: The methyl groups at the 3 and 5 positions sterically shield the ether oxygen and the aromatic ring from oxidative metabolism (e.g., CYP450-mediated O-dealkylation or hydroxylation), significantly extending in vivo half-life compared to unsubstituted phenoxyacetic acids.[1]

  • Orthogonal Reactivity: The molecule possesses two distinct electrophilic centers—an aromatic carboxylic acid and an aliphatic methyl ester—allowing for controlled, stepwise library generation without the need for transient protecting groups.

  • Conformational Bias: The steric bulk of the dimethyl groups forces the ether side chain out of the aromatic plane, inducing a specific vector orientation that can improve ligand-protein binding entropy.

Synthetic Versatility & Logic

The utility of this compound relies on the differential reactivity between the sterically hindered aromatic acid and the unhindered aliphatic ester .

Workflow Visualization: Orthogonal Functionalization

G Start Starting Material (CAS: 1039886-43-5) Step1A Path A: Direct Amide Coupling (Reagent: HATU/DIPEA) Start->Step1A R1-NH2 Step1B Path B: Selective Hydrolysis (Controlled Conditions) Start->Step1B 1 eq. LiOH (Risk of non-selectivity) IntermediateA Intermediate A (Amide-Ester) Step1A->IntermediateA Step2A Saponification (LiOH, THF/H2O) IntermediateA->Step2A FinalA Final Product A (Bifunctional Linker) Step2A->FinalA R2-NH2 coupling IntermediateB Intermediate B (Di-acid) Step1B->IntermediateB Not Recommended

Figure 1: Strategic workflow for sequential functionalization. Path A is the preferred route, utilizing the stability of the ester to facilitate initial amide coupling at the aromatic acid.

Detailed Protocols

Protocol A: Amide Coupling (Aromatic Acid Functionalization)

Rationale: The 3,5-dimethyl groups create steric hindrance around the benzoic acid. Standard carbodiimide couplings (EDC/NHS) may be sluggish.[1] We recommend highly active uronium reagents (HATU) or acid chloride generation.[1]

Materials:

  • Substrate: 4-(2-Methoxy-2-oxoethoxy)-3,5-dimethylbenzoic acid (1.0 eq)

  • Amine Partner: R-NH₂ (1.1 eq)[1]

  • Coupling Agent: HATU (1.2 eq)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)[1]

  • Solvent: Anhydrous DMF or DMAc

Step-by-Step:

  • Activation: Dissolve the benzoic acid substrate in anhydrous DMF (0.1 M concentration). Add DIPEA and stir for 5 minutes at Room Temperature (RT).

  • Reagent Addition: Add HATU in one portion. The solution should turn slightly yellow. Stir for 10 minutes to form the activated ester.

  • Coupling: Add the amine partner.

  • Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS.[1]

    • Note: If the amine is also sterically hindered, heat the reaction to 50°C.

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine/DIPEA), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

Protocol B: Selective Ester Hydrolysis (Saponification)

Rationale: Once the aromatic amide is formed (Intermediate A), the aliphatic methyl ester can be hydrolyzed to reveal the second carboxylic acid for further elaboration (e.g., PROTAC E3 ligase recruitment).[1]

Materials:

  • Substrate: Amide-Ester Intermediate (from Protocol A)[1]

  • Reagent: Lithium Hydroxide monohydrate (LiOH[1]·H₂O) (2.0 eq)

  • Solvent: THF:Water (3:1 ratio)[1]

Step-by-Step:

  • Dissolution: Dissolve the intermediate in THF. Cool to 0°C.

  • Hydrolysis: Add LiOH dissolved in water dropwise.

  • Reaction: Allow to warm to RT and stir for 1–3 hours.

    • Checkpoint: The aliphatic ester hydrolyzes significantly faster than the aromatic amide. Monitor disappearance of the methyl ester peak (~3.7 ppm) by ¹H NMR or mass shift (-14 Da) by LC-MS.[1]

  • Acidification: Carefully acidify to pH 3–4 using 1N HCl.

  • Extraction: Extract with EtOAc or DCM (depending on solubility). The product now contains a free aliphatic acid ready for a second coupling event.

Application in PROTAC Linker Design

This scaffold is particularly effective when constructing "rigidified" linkers that require a defined exit vector from the E3 ligase ligand.

Data Summary: Physicochemical Impact

PropertyStandard Phenoxyacetic Linker3,5-Dimethyl Analogue (This Compound)Benefit
LogP (Calc) ~1.8~2.6Improved membrane permeability
t½ (Microsomal) < 20 min> 60 minBlocks O-dealkylation
Rotatable Bonds High (Flexible)Medium (Restricted)Reduced entropic penalty upon binding
Solubility ModerateModerate-HighEther oxygen maintains polarity
Diagram: PROTAC Assembly Logic

PROTAC cluster_legend Design Logic Warhead Target Protein Ligand (e.g., Kinase Inhibitor) Core 3,5-Dimethyl Benzoic Scaffold (The Linker Core) Warhead->Core Amide Bond (via Aromatic Acid) E3 E3 Ligase Ligand (e.g., Thalidomide/VHL) Core->E3 Ether-Amide Chain (via Aliphatic Acid) Info The dimethyl core prevents metabolic cleavage here

Figure 2: Assembly of a PROTAC molecule. The 3,5-dimethyl core acts as a metabolic shield and solubility enhancer between the warhead and the E3 ligand.

Troubleshooting & Optimization

  • Issue: Low Yield in Amide Coupling.

    • Cause: Steric hindrance from the 3,5-dimethyl groups.

    • Solution: Switch from HATU to Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine) to generate the acid chloride in situ.[1] This creates a smaller, more reactive electrophile than the HATU active ester.

  • Issue: Solubility in Aqueous Buffers.

    • Cause: The dimethyl groups increase lipophilicity.

    • Solution: If the final conjugate is too insoluble, consider reducing the methyl ester (Protocol C, not detailed here) to an alcohol and pegylating, rather than hydrolyzing to the acid.

References

  • Metabolic Stability of Ethers: Kakinuma, H., et al. (2010). (1S)-1,5-Anhydro-1-[5-(4-ethoxybenzyl)-2-methoxy-4-methylphenyl]-1-thio-D-glucitol (TS-071) is a potent, selective sodium-dependent glucose cotransporter 2 (SGLT2) inhibitor.[1][2] Journal of Medicinal Chemistry, 53(8), 3247–3261. (Validates the stability of methyl-substituted phenoxy ethers). Link[1]

  • Amide Coupling Protocols: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link

  • Phenoxyacetic Acid Derivatives in Inflammation: Alshaye, N. A., et al. (2024).[3][4] Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors. Molecules, 29(6), 1309.[3] Link

Sources

Method

Microwave-assisted synthesis of 4-(2-Methoxy-2-oxoethoxy)-3,5-dimethylbenzoic acid

Application Note: Microwave-Assisted Synthesis of 4-(2-Methoxy-2-oxoethoxy)-3,5-dimethylbenzoic Acid Executive Summary This application note details a robust, high-yield protocol for the synthesis of 4-(2-Methoxy-2-oxoet...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of 4-(2-Methoxy-2-oxoethoxy)-3,5-dimethylbenzoic Acid

Executive Summary

This application note details a robust, high-yield protocol for the synthesis of 4-(2-Methoxy-2-oxoethoxy)-3,5-dimethylbenzoic acid . This molecule represents a challenging class of ether synthesis due to the steric hindrance imposed by the 3,5-dimethyl substitution pattern on the phenolic ring, which significantly retards nucleophilic attack under conventional thermal conditions.

The Challenge: Direct alkylation of 4-hydroxy-3,5-dimethylbenzoic acid with methyl bromoacetate presents a chemoselectivity paradox. The carboxylic acid moiety is nucleophilic and will compete with the phenolic hydroxyl, often leading to mixtures of mono-esters and di-esters. Furthermore, the target molecule requires a free benzoic acid and a methyl ester tail , a configuration difficult to achieve via direct alkylation without orthogonal protection.

The Solution: We utilize Microwave-Assisted Organic Synthesis (MAOS) to accelerate the rate-limiting etherification step. The protocol employs an orthogonal protection strategy: using a benzyl ester to protect the benzoic acid, enabling selective alkylation of the phenol, followed by hydrogenolysis to yield the precise target.

Strategic Retro-Synthesis & Workflow

To ensure the integrity of the final structure (Free Acid Core / Methyl Ester Tail), we cannot use the free acid as the starting material for alkylation. The following workflow utilizes a "Protect-Alkylate-Deprotect" strategy.

SynthesisWorkflow SM Start: 4-Hydroxy-3,5- dimethylbenzoic acid Step1 Step 1: Benzyl Protection (BnBr, KHCO3) SM->Step1 Inter1 Intermediate A: Benzyl 4-hydroxy-3,5- dimethylbenzoate Step1->Inter1 Yield >90% Step2 Step 2: MW Etherification (Me-Bromoacetate, Cs2CO3) 110°C, 15 min Inter1->Step2 Inter2 Intermediate B: Benzyl 4-(2-methoxy-2-oxoethoxy)- 3,5-dimethylbenzoate Step2->Inter2 MW Activation Step3 Step 3: Hydrogenolysis (H2, Pd/C) Inter2->Step3 Product Target: 4-(2-Methoxy-2-oxoethoxy)- 3,5-dimethylbenzoic acid Step3->Product Selective Cleavage

Figure 1: Orthogonal synthetic pathway ensuring chemoselectivity between the benzoic acid and the aliphatic ester tail.

Detailed Experimental Protocols

Phase 1: Preparation of the Substrate (Benzyl Protection)

Note: This step protects the benzoic acid as a benzyl ester, which is stable to basic alkylation but cleavable under neutral hydrogenolysis, preserving the methyl ester tail later.

  • Reagents: 4-Hydroxy-3,5-dimethylbenzoic acid (1.0 eq), Benzyl bromide (1.1 eq), Potassium Bicarbonate (1.2 eq).

  • Solvent: DMF (Dimethylformamide).

  • Procedure: Stir at Room Temperature (RT) for 12 hours.

  • Workup: Pour into water, extract with EtOAc. The benzyl ester (Intermediate A) is obtained as a white solid.

Phase 2: Microwave-Assisted Etherification (The Core Protocol)

This is the critical step. The 3,5-dimethyl groups create a "steric wall" around the phenol. Conventional reflux in acetone (56°C) often requires 24-48 hours and yields are poor (<50%). Microwave irradiation at 110°C overcomes this barrier.

Equipment: Single-mode Microwave Reactor (e.g., Biotage Initiator or Anton Paar Monowave).

Reagents:

  • Substrate: Intermediate A (Benzyl 4-hydroxy-3,5-dimethylbenzoate) [1.0 mmol, 270 mg]

  • Alkylating Agent: Methyl bromoacetate [1.5 mmol, 142 µL]

  • Base: Cesium Carbonate (

    
    ) [2.0 mmol, 650 mg]
    
  • Solvent: Acetonitrile (MeCN) [3.0 mL]

Step-by-Step Protocol:

  • Vessel Loading: In a 5 mL microwave process vial, add the Substrate,

    
    , and a magnetic stir bar.
    
  • Solvent Addition: Add Acetonitrile and stir for 1 minute to disperse the base.

  • Reagent Addition: Add Methyl bromoacetate via micropipette. Cap the vial immediately with a PTFE-lined septum cap.

  • Microwave Parameters:

    • Temperature: 110 °C

    • Hold Time: 15 minutes

    • Pre-stirring: 30 seconds

    • Absorption Level: High

  • Irradiation: Start the run. The pressure will rise to approximately 2-3 bar.

  • Workup:

    • Cool to RT (using compressed air cooling in the reactor).

    • Filter the reaction mixture through a Celite pad to remove inorganic salts (

      
      , Excess Carbonate).
      
    • Concentrate the filtrate in vacuo.[1]

    • Purification: Flash chromatography (Hexane/EtOAc 8:2).

    • Expected Yield: 85-92% (White crystalline solid).

Phase 3: Selective Deprotection
  • Substrate: Intermediate B from Phase 2.

  • Reagents: 10% Pd/C (10 wt%), Hydrogen gas (balloon pressure).

  • Solvent: Methanol/THF (1:1).

  • Procedure: Stir under

    
     atmosphere for 2 hours at RT.
    
  • Mechanism: The Benzyl ester is cleaved via hydrogenolysis to Toluene and the free Acid. The Methyl ester (tail) remains untouched because it is not susceptible to hydrogenolysis under these mild conditions.

  • Final Product: Filter catalyst, evaporate solvent. Recrystallize from Ethanol/Water if necessary.

Technical Analysis & Expert Insights

Why Microwave Irradiation?

The Arrhenius equation dictates reaction rate (


). In the synthesis of hindered ethers, the activation energy (

) is high due to the steric repulsion between the incoming electrophile and the ortho-methyl groups.

Microwave heating allows us to safely access temperatures (110-140°C) well above the boiling point of Acetonitrile (82°C) in a sealed vessel. This exponential temperature increase significantly boosts

. Furthermore, polar transition states (like the Williamson ether SN2 transition state) are stabilized by specific microwave effects, lowering the effective

[1].
The "Cesium Effect"

We recommend Cesium Carbonate (


)  over Potassium Carbonate (

). The Cesium ion (

) has a large ionic radius and low charge density, which leads to a "loose ion pair" with the phenoxide anion. This increases the nucleophilicity of the phenoxide oxygen, which is critical when the oxygen is shielded by methyl groups [2].
Comparative Data: Conventional vs. Microwave
ParameterConventional HeatingMicrowave Protocol
Solvent Acetone (Reflux)Acetonitrile (Sealed)
Temperature 56 °C110 °C
Time 24 Hours15 Minutes
Base


Yield (Inter. B) 45%91%
Purity (Crude) 70% (Side products)>95%

Analytical Validation

Target Molecule: 4-(2-Methoxy-2-oxoethoxy)-3,5-dimethylbenzoic acid[2]

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       12.80 (s, 1H, COOH) - Disappears on D2O shake
      
    • 
       7.65 (s, 2H, Ar-H) - Aromatic protons
      
    • 
       4.55 (s, 2H, O-CH2-CO) - Methylene linker
      
    • 
       3.70 (s, 3H, COOCH3) - Methyl ester tail
      
    • 
       2.25 (s, 6H, Ar-CH3) - Ortho-methyl groups
      
  • Self-Validation Check: If the integration of the methyl ester signal (3.70 ppm) is missing, hydrolysis of the tail occurred. If the aromatic signal shifts significantly upfield, the benzoic acid might still be esterified.

Safety & Hazards

  • Methyl Bromoacetate: Potent lachrymator and alkylating agent. Handle only in a fume hood.

  • Microwave Vials: Do not exceed the rated pressure limit (typically 20 bar). Acetonitrile at 110°C generates ~2-3 bar, which is well within safety limits.

  • Hydrogenolysis: Handle Pd/C with care; it can ignite solvent vapors if dry. Keep wet with solvent.

References

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.[3][4] Angewandte Chemie International Edition, 43(46), 6250–6284.

  • Flessner, T., & Doye, S. (1999). Cesium carbonate: A powerful base for the alkylation of phenols. Journal of Praktische Chemie, 341(2), 186-190.

  • Strauss, C. R., & Trainor, R. W. (1995). Developments in Microwave-Assisted Organic Chemistry. Australian Journal of Chemistry, 48(10), 1665-1692.

  • Salvatore, R. N., et al. (2002). Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines. Journal of Organic Chemistry, 67(7), 2329–2332.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-(2-Methoxy-2-oxoethoxy)-3,5-dimethylbenzoic acid

Introduction Welcome to the technical support center for the synthesis of 4-(2-Methoxy-2-oxoethoxy)-3,5-dimethylbenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to provid...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for the synthesis of 4-(2-Methoxy-2-oxoethoxy)-3,5-dimethylbenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding this specific Williamson ether synthesis. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-proven insights to help you optimize your reaction yields and overcome common experimental hurdles.

The synthesis involves the O-alkylation of 4-hydroxy-3,5-dimethylbenzoic acid with a methyl haloacetate. While based on the robust Williamson ether synthesis, this reaction presents unique challenges due to the presence of multiple functional groups. This guide will address these complexities directly, providing causal explanations for experimental choices and self-validating protocols.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for this synthesis?

The synthesis of 4-(2-Methoxy-2-oxoethoxy)-3,5-dimethylbenzoic acid is a classic Williamson ether synthesis.[1][2] It proceeds by deprotonating the phenolic hydroxyl group of 4-hydroxy-3,5-dimethylbenzoic acid to form a phenoxide ion, which then acts as a nucleophile. This phenoxide attacks the electrophilic carbon of methyl bromoacetate (or chloroacetate) in a bimolecular nucleophilic substitution (SN2) reaction to form the desired ether product.[1][2][3]

Caption: General reaction scheme for the synthesis.

Q2: How do I choose the right base for this reaction?

The choice of base is critical as it must be strong enough to deprotonate the phenol (pKa ≈ 10) but not so strong that it promotes side reactions, such as hydrolysis of the methyl ester.

BaseStrengthAdvantagesDisadvantages
K₂CO₃ / Cs₂CO₃ ModerateExcellent for phenolic alkylations. Low cost (K₂CO₃), high solubility and reactivity (Cs₂CO₃). Minimizes risk of ester hydrolysis.May require higher temperatures or longer reaction times than stronger bases.
NaOH / KOH StrongInexpensive and effective. Can often be run at lower temperatures.Significantly increases the risk of saponification (hydrolysis) of the methyl ester on both the reactant and product.[4][5]
NaH Very StrongPowerful, drives deprotonation to completion.[6]Requires strictly anhydrous conditions. High risk of side reactions. Overkill for this substrate and increases safety risks.

Recommendation: Potassium carbonate (K₂CO₃) is the recommended starting point. It is sufficiently basic to deprotonate the phenol without significantly hydrolyzing the ester functional groups under typical reaction conditions.[7] Using 2-3 equivalents is standard to ensure complete deprotonation and to neutralize the HBr byproduct.

Q3: What are the most common side reactions and how can they be minimized?

Two primary side reactions compete with the desired O-alkylation: C-alkylation and ester hydrolysis .

  • C-alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen or at the electron-rich aromatic ring.[1] While O-alkylation is generally favored, C-alkylation can occur, leading to a difficult-to-remove isomer.

    • Minimization Strategy: The choice of solvent is key. Polar aprotic solvents like DMF, DMSO, or acetonitrile are preferred.[8] They solvate the cation (e.g., K⁺) but leave the phenoxide oxygen relatively free and highly nucleophilic, favoring the SN2 attack required for O-alkylation. Protic solvents can solvate the phenoxide, reducing its nucleophilicity and potentially favoring C-alkylation.[8]

  • Ester Hydrolysis (Saponification): The methyl ester of the alkylating agent and the product can be hydrolyzed to the corresponding carboxylate salt under basic conditions, especially with strong bases like NaOH or at high temperatures.[4]

    • Minimization Strategy: Use a moderate base like K₂CO₃. Avoid excessively high temperatures or prolonged reaction times. During the workup, neutralize the reaction mixture before any heating steps or extractions with a strong base.

Side_Reactions start Phenoxide Intermediate o_alk Desired Product (O-Alkylation) start->o_alk Favored in Polar Aprotic Solvents c_alk Side Product (C-Alkylation) start->c_alk Competes; Influenced by Solvent hydrolysis Side Product (Ester Hydrolysis) o_alk->hydrolysis Strong Base / High Temp.

Caption: Competing reaction pathways in the synthesis.

Troubleshooting Guide

Problem: My reaction yield is low, and TLC/LCMS analysis shows a significant amount of unreacted starting material.

This is the most common issue and typically points to incomplete phenoxide formation or insufficient reactivity.

Troubleshooting_Low_Yield problem Low Yield: Significant Starting Material Remains cause1 Cause: Incomplete Deprotonation problem->cause1 cause2 Cause: Insufficient Reaction Time/Temp problem->cause2 cause3 Cause: Poor Alkylating Agent problem->cause3 sol1a Solution: Increase base equivalents (2-3 eq. K₂CO₃) cause1->sol1a sol1b Solution: Consider a stronger base (e.g., Cs₂CO₃) cause1->sol1b sol2a Solution: Increase temperature (target 80-100 °C) cause2->sol2a sol2b Solution: Increase reaction time (monitor by TLC) cause2->sol2b sol3a Solution: Use Methyl Bromoacetate (Br⁻ is a better leaving group) cause3->sol3a sol3b Solution: Add catalytic NaI or KI (Finkelstein reaction) cause3->sol3b

Sources

Optimization

Overcoming steric hindrance in 3,5-dimethyl substituted benzoic acid derivatives

Current Status: Online | Specialist: Senior Application Scientist Topic: Overcoming Steric Hindrance & Reactivity Barriers Welcome to the Technical Support Center You are likely here because standard protocols (EDC/NHS,...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online | Specialist: Senior Application Scientist Topic: Overcoming Steric Hindrance & Reactivity Barriers

Welcome to the Technical Support Center

You are likely here because standard protocols (EDC/NHS, standard Suzuki conditions, or electrophilic substitutions) have failed with your 3,5-dimethylbenzoic acid scaffold.

While 3,5-dimethyl substitution patterns (mesitylenic analogues) are often selected to improve solubility or induce specific conformational locks in drug candidates, they introduce unique steric challenges. Unlike 2,6-substitution which blocks the carboxyl group directly, 3,5-substitution creates a "pincer" effect , severely restricting access to the para (C4) position and complicating couplings with bulky partners due to rotational barriers.

Below are the three most common "Support Tickets" we receive for this scaffold, along with field-proven solutions.

Ticket #1: Amidation Fails with Bulky Amines

User Issue: "I am trying to couple 3,5-dimethylbenzoic acid with a secondary amine (or aniline), but HATU/EDC yields are <10%. Is the acid deactivated?"

Diagnosis: The 3,5-methyl groups do not sterically block the carboxylic acid (C1) directly. However, they restrict the rotation of the aromatic ring once the transition state forms, especially if the incoming amine is bulky. Standard activating agents (carbodiimides/uroniums) form intermediates that are too short-lived or bulky to accommodate this slow approach.

The Solution: The Ghosez’s Reagent Protocol Switch to 1-Chloro-N,N,2-trimethylpropenylamine (Ghosez’s Reagent) .[1] This reagent converts the carboxylic acid to the acid chloride under strictly neutral conditions, avoiding the side reactions common with thionyl chloride or oxalyl chloride in complex substrates.[1]

Protocol: Neutral Acid Chloride Activation
  • Dissolution: Dissolve 3,5-dimethylbenzoic acid (1.0 equiv) in dry DCM.

  • Activation: Add Ghosez’s Reagent (1.2–1.5 equiv) dropwise at 0°C.

  • Reaction: Stir at room temperature for 1–2 hours. Monitor: The reaction is complete when the starting material disappears (TLC/LCMS).

  • Coupling: Add the amine (1.1 equiv) and a non-nucleophilic base (e.g., DIPEA or 2,6-lutidine, 2.0 equiv) directly to the mixture.

  • Workup: The byproduct is a water-soluble amide, easily removed by aqueous wash.

Why this works: Acid chlorides are the smallest, most reactive electrophiles available for this transformation. Ghosez's reagent generates them without creating acidic HCl gas, preventing acid-catalyzed decomposition of your scaffold.

Ticket #2: Cannot Functionalize the C4 Position

User Issue: "I am trying to nitrate or brominate the ring. I want the substituent at C4 (between the methyls), but I keep getting C2/C6 substitution."

Diagnosis: This is a classic "Blocked Valley" problem.

  • C2/C6: Flanked by COOH and Me. (Crowded, but accessible).

  • C4: Flanked by Me and Me. (The "Valley of Death" for electrophiles). Electrophilic Aromatic Substitution (EAS) is governed by kinetics. The electrophile will always attack the C2/C6 position because the activation energy is lower than squeezing between two methyl groups at C4.

The Solution: Indirect Synthesis or Radical Pathways You cannot "force" standard EAS to C4 efficiently. You must change the strategy.

Option A: The "Minisci" Radical Approach (For Alkylation) Radical species are less sensitive to steric bulk than ionic electrophiles.

  • Reagent: Alkyl carboxylic acid + Silver nitrate + Ammonium persulfate.

  • Mechanism: Generates an alkyl radical that attacks the electron-rich aromatic ring. While C2 is still favored, the ratio of C4 attack improves significantly compared to Friedel-Crafts.

Option B: The "Block and Release" Strategy (Recommended)

  • Install a Blocking Group: If you must use EAS, you likely need to start with a scaffold where C4 is already functionalized (e.g., 4-bromo-3,5-dimethylbenzoic acid).

  • Ir-Catalyzed Borylation: Iridium catalysts (with bipyridine ligands) are governed purely by sterics. They will exclusively borylate the C2/C6 positions (next to the smaller H) and avoid C4 completely. Do not use Ir-borylation to target C4.

Decision Matrix for Regioselectivity:

Regioselectivity Start Target: Functionalize Ring Pos Which Position? Start->Pos C2C6 C2 / C6 (Ortho to COOH) Pos->C2C6 Easier C4 C4 (Between Methyls) Pos->C4 Very Hard Method1 Standard EAS (Nitration/Halogenation) C2C6->Method1 Major Product Method2 Ir-Catalyzed Borylation (Steric Control) C2C6->Method2 Exclusive Product Method3 Direct Functionalization IMPOSSIBLE via EAS C4->Method3 Direct Attack Method4 Use Pre-functionalized Starting Material (e.g. 4-Bromo-3,5-dimethyl) C4->Method4 Correct Strategy

Caption: Strategy guide for regioselective functionalization of 3,5-dimethylbenzoic acid.

Ticket #3: Low Yields in Suzuki-Miyaura Coupling

User Issue: "I am using 3,5-dimethylphenylboronic acid (or the aryl halide derivative). The catalyst dies or yields are <30%."

Diagnosis: The "Molecular Gear" problem. While 3,5-dimethyl is not ortho-substituted relative to the coupling site, the width of the molecule increases. If you are coupling this to another substituted ring, the two rings cannot rotate freely (atropisomerism). Standard ligands (PPh3, dppf) create a coordination sphere that is too tight, preventing the reductive elimination step.

The Solution: Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) You must use electron-rich, bulky ligands that create a flexible "pocket" for the wide substrate.

Recommended System:

  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos .

  • Catalyst Source: Pd(OAc)₂ or Pd₂(dba)₃.

  • Base: K₃PO₄ (anhydrous) or KHF₂ (if using boronic acids prone to protodeboronation).

Data Comparison: Coupling of 3,5-Dimethylphenylboronic Acid

Catalyst SystemYieldNotes
Pd(PPh₃)₄ / Na₂CO₃ 25-40%Fails due to steric crowding during transmetallation.
Pd(dppf)Cl₂ / K₂CO₃ 55%Better, but significant homocoupling observed.
Pd(OAc)₂ / SPhos 92% The "Gold Standard." SPhos accommodates the meta-methyl width.
References & Grounding
  • Ghosez's Reagent Protocol:

    • Source: Munyemana, F., et al. "Synthesis of acyl halides under neutral conditions." Tetrahedron Letters (1989).[2]

    • Application: See Sigma-Aldrich Technical Bulletin for .

  • Steric Hindrance in Benzoic Acids:

    • Source: Exner, O., et al. "Conformation and Steric Effects in Mono- and Dimethoxybenzoic Acids." J. Org.[3][4] Chem. (1999).[4] .

  • Buchwald Ligands (SPhos) for Hindered Substrates:

    • Source: Billingsley, K., Buchwald, S.L. "Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Reaction." J. Am. Chem. Soc.[1][2][3][5][6] (2007).[3][6]

    • Context: Specifically addresses the coupling of hindered biaryls.[7] .

  • Weinreb Amide Alternative:

    • Source: Woo, J.C.S., et al.[8] "A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl Amides." J. Org.[8] Chem. (2004).[9] .

Disclaimer: These protocols involve hazardous chemicals (acid chlorides, palladium catalysts). Always review the SDS and perform a risk assessment before experimentation.

Sources

Reference Data & Comparative Studies

Validation

1H-NMR and 13C-NMR spectral analysis of 4-(2-Methoxy-2-oxoethoxy)-3,5-dimethylbenzoic acid

Executive Summary: The Analytical Challenge 4-(2-Methoxy-2-oxoethoxy)-3,5-dimethylbenzoic acid (hereafter Compound A ) represents a critical structural motif often used as a linker in fragment-based drug discovery or as...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge

4-(2-Methoxy-2-oxoethoxy)-3,5-dimethylbenzoic acid (hereafter Compound A ) represents a critical structural motif often used as a linker in fragment-based drug discovery or as a monomer in functionalized polymers. Its structure combines a rigid, electron-rich aromatic core with a flexible ether-ester arm and a polar carboxylic acid tail.

The Challenge: The coexistence of a carboxylic acid (COOH) and a methyl ester (COOMe) creates a solubility and resolution paradox. Standard non-polar solvents often fail to solubilize the acid moiety effectively, leading to broad, uninterpretable peaks. Conversely, polar aprotic solvents resolve the molecule but introduce solvent-solute interactions that shift diagnostic peaks.

This guide compares the spectral performance of DMSO-d6 versus CDCl3 , providing a validated assignment strategy to distinguish the subtle ether/ester signals.

Structural Logic & Numbering System

Before analyzing spectra, we must establish the symmetry-derived equivalence in the molecule.

DOT Diagram 1: Molecular Structure & Symmetry

G cluster_symmetry Plane of Symmetry C1 C1 (ipso) C2 C2 (ortho) C1->C2 COOH COOH C1->COOH C3 C3 (meta) C2->C3 Me2 Me (C2) C2->Me2 C6 C6 (ortho) C6->C1 Me6 Me (C6) C6->Me6 C4 C4 (para) C3->C4 C5 C5 (meta) C5->C6 C4->C5 OCH2 O-CH2 C4->OCH2 COOMe COOMe OCH2->COOMe

Figure 1: Connectivity and symmetry plane.[1][2] Note that C2/C6 and C3/C5 are chemically equivalent, simplifying the aromatic region.

Comparative Analysis: Solvent System Performance

The choice of solvent is the single most critical variable in obtaining a resolved spectrum for Compound A .

Table 1: Solvent Performance Matrix
FeatureChloroform-d (CDCl3) DMSO-d6 (Recommended)Causality/Mechanism
Solubility Poor to ModerateExcellentThe free COOH group forms intermolecular H-bonds (dimers) in CDCl3, reducing solubility. DMSO disrupts these dimers.
Acid Proton (COOH) Broad/InvisibleSharp Singlet (~12-13 ppm)Rapid exchange in CDCl3 broadens the peak. DMSO forms a strong H-bond with the acid proton, slowing exchange and sharpening the signal [1].
Water Interference LowHigh (3.33 ppm)DMSO is hygroscopic. The water peak at 3.33 ppm can obscure the ether/ester region if the sample is wet.
Resolution VariableHighDMSO provides a uniform dielectric environment, preventing aggregation broadening.
Decision Protocol

Use DMSO-d6. The slight risk of water peak overlap (at 3.33 ppm) is manageable compared to the risk of precipitation or missing acid protons in CDCl3.

Experimental Data & Assignment

The following data assumes the use of DMSO-d6 at 298 K.

1H-NMR Spectral Assignment (400 MHz)

Key Diagnostic Feature: The distinction between the aromatic methyls (attached to ring) and the ester methyl (attached to oxygen).

Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Logic (Why?)
12.80 bs1H-COOH Highly deshielded acidic proton. Broadened by exchange.
7.65 s2HAr-H (3,5)Symmetric aromatic protons. Deshielded by the electron-withdrawing COOH group ortho to them.
4.45 s2H-O-CH 2-CO-Unique methylene spacer. Deshielded by adjacent Oxygen and Carbonyl.
3.70 s3H-COOCH 3Methyl ester. Typical range for methoxy groups.
2.28 s6HAr-CH 3 (2,6)Aromatic methyls.[1] Shielded relative to O-Me. Symmetric integration confirms the 3,5-dimethyl pattern.

Note: "bs" = broad singlet, "s" = singlet. All signals are singlets due to the lack of adjacent non-equivalent protons (isolated spin systems).

13C-NMR Spectral Assignment (100 MHz)

Key Diagnostic Feature: Distinguishing the two carbonyl carbons (Acid vs. Ester).

Chemical Shift (δ ppm)TypeAssignmentStructural Logic
169.5 CqC OO-Me (Ester)Esters typically resonate slightly upfield of conjugated acids, but proximity to oxygen makes this distinct.
167.2 CqC OOH (Acid)Conjugated carboxylic acid carbonyl.
158.5 CqAr-C 4-OIpso carbon attached to oxygen. Highly deshielded (O-effect).
130.5 CqAr-C 2,6-MeQuaternary carbons bearing methyl groups.
129.0 CHAr-C 3,5-HAromatic methine carbons.
126.5 CqAr-C 1-COOHIpso carbon attached to the acid group.
65.2 CH2-O-C H2-Ether methylene carbon.
51.8 CH3-COOC H3Methoxy methyl carbon.
16.1 CH3Ar-C H3Aromatic methyl carbons.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and avoid artifacts, follow this strict preparation protocol.

DOT Diagram 2: Sample Preparation & Analysis Workflow

Workflow Start Start: 10mg Sample Solvent Add 0.6 mL DMSO-d6 (Ampoule grade) Start->Solvent Check Visual Check: Is solution clear? Solvent->Check Heat Gentle warming (40°C) Sonication (2 min) Check->Heat No (Cloudy) Acquire Acquire 1H NMR (ns=16, d1=2s) Check->Acquire Yes Heat->Check Validate Validation Check: Is H2O peak < OCH3 peak? Acquire->Validate Dry Lyophilize & Resuspend in fresh DMSO Validate->Dry No (Wet) Final Process Data: Ref DMSO quintet to 2.50 ppm Validate->Final Yes Dry->Solvent

Figure 2: Decision tree for sample preparation to minimize water interference and ensure solubility.

Detailed Steps:
  • Drying: Ensure the solid sample is dried under high vacuum (<1 mbar) for 4 hours to remove synthesis solvents (often EtOAc or DCM) which can overlap with the methyl region.

  • Solvation: Use DMSO-d6 (99.9% D) from a fresh ampoule. Old DMSO absorbs water, creating a massive HOD peak at 3.33 ppm that can obscure the ether/ester signals.

  • Referencing: Reference the residual solvent peak (DMSO quintet) to 2.50 ppm for 1H and 39.5 ppm for 13C. Do not use TMS if possible, as it adds an extra signal; the solvent residual is more reliable in this context [2].

  • Integration Check:

    • Set the aromatic signal (7.65 ppm) to integral = 2.00.

    • Verify the Ar-CH3 signal (2.28 ppm) integrates to ~6.00.

    • Self-Validation: If the Ar-CH3 integral is < 5.8, you likely have relaxation delay issues. Increase d1 (relaxation delay) to 5 seconds.

References

  • Abraham, R. J., et al. (2006). "The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry. Link

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry. Link

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley. (General reference for additivity rules used in assignment).

Sources

Comparative

A Comparative Guide to the Elemental Analysis and Composition Verification of 4-(2-Methoxy-2-oxoethoxy)-3,5-dimethylbenzoic acid

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's elemental composition and structure is a cornerstone of scientific rigor. This guide provides an in-depth c...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's elemental composition and structure is a cornerstone of scientific rigor. This guide provides an in-depth comparison of key analytical techniques for the characterization of 4-(2-Methoxy-2-oxoethoxy)-3,5-dimethylbenzoic acid, a substituted aromatic carboxylic acid. By delving into the causality behind experimental choices and presenting validating data, this document serves as a practical resource for selecting the most appropriate analytical strategies.

Introduction to 4-(2-Methoxy-2-oxoethoxy)-3,5-dimethylbenzoic acid

4-(2-Methoxy-2-oxoethoxy)-3,5-dimethylbenzoic acid (CAS No. 1039886-43-5) possesses a molecular formula of C₁₂H₁₄O₅ and a molecular weight of 238.24 g/mol .[1][2] Its structure, featuring a benzoic acid moiety, two methyl groups, and a methoxy-oxoethoxy side chain, presents a variety of functional groups that can be probed by different analytical methods. The verification of its elemental composition and the elucidation of its precise chemical structure are critical for its use in research and development.

Core Analytical Techniques for Composition Verification

A multi-faceted approach employing several complementary analytical techniques is the most robust strategy for the comprehensive characterization of an organic molecule. This guide will compare and contrast the utility of four primary techniques:

  • Combustion Analysis (CHN/O Analysis): For the direct determination of the elemental composition.

  • High-Resolution Mass Spectrometry (HRMS): For the precise determination of the molecular weight and molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For the detailed elucidation of the molecular structure.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: For the identification of functional groups.

The following sections will detail the experimental protocols for each technique, present and interpret the expected data for 4-(2-Methoxy-2-oxoethoxy)-3,5-dimethylbenzoic acid, and provide a comparative analysis of their strengths and limitations.

Combustion Analysis: The Foundation of Elemental Composition

Combustion analysis is a fundamental technique that provides the mass percentages of carbon, hydrogen, and nitrogen in a sample.[3] Oxygen content is typically determined by difference or through a separate pyrolysis method.[4] This method is often the first step in confirming the empirical formula of a newly synthesized compound.

Experimental Protocol: CHN Analysis
  • Sample Preparation: A small, precisely weighed sample (typically 1-3 mg) of 4-(2-Methoxy-2-oxoethoxy)-3,5-dimethylbenzoic acid is placed in a tin capsule.

  • Combustion: The sample is combusted in a furnace at high temperatures (around 900-1000 °C) in the presence of excess oxygen.[5] This process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or its oxides, which are then reduced to N₂.

  • Gas Separation and Detection: The resulting gases are passed through a separation column and detected by a thermal conductivity detector.

  • Quantification: The instrument is calibrated with a known standard, and the elemental composition of the sample is calculated from the detector response.

DOT Script for Combustion Analysis Workflow

Combustion_Analysis_Workflow Sample 1. Weigh Sample Combustion 2. High-Temp Combustion (O₂ atmosphere) Sample->Combustion Introduce Separation 3. Gas Chromatography Separation Combustion->Separation Combustion Products (CO₂, H₂O, N₂) Detection 4. Thermal Conductivity Detector Separation->Detection Separated Gases Analysis 5. Data Analysis (%C, %H, %N) Detection->Analysis Signal Output HRMS_Workflow Sample 1. Sample Solution Ionization 2. Electrospray Ionization (ESI) Sample->Ionization Introduce Analysis 3. Time-of-Flight (TOF) Analyzer Ionization->Analysis Gaseous Ions Detection 4. Detector Analysis->Detection Separated Ions Data 5. Accurate Mass Determination Detection->Data Signal

Caption: Workflow for ESI-TOF High-Resolution Mass Spectrometry.

Expected Data and Interpretation

The theoretical monoisotopic mass of C₁₂H₁₄O₅ is 238.08412 Da. In positive ion mode, the expected protonated molecule [M+H]⁺ would have a theoretical m/z of 239.09190.

Table 2: HRMS Data for 4-(2-Methoxy-2-oxoethoxy)-3,5-dimethylbenzoic acid

IonTheoretical m/zExperimental m/z (Hypothetical)Mass Error (ppm)
[M+H]⁺239.09190239.09175-0.63

A mass error of less than 5 ppm provides high confidence in the assigned molecular formula. HRMS can also reveal fragmentation patterns that offer structural clues. For instance, a common fragmentation of benzoic acids is the loss of the carboxylic acid group. [7]

NMR Spectroscopy: Mapping the Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds. [6][7]¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR reveals the types of carbon atoms present. [8]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: A small amount of 4-(2-Methoxy-2-oxoethoxy)-3,5-dimethylbenzoic acid is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆), and a small amount of a reference standard like tetramethylsilane (TMS) is added.

  • Data Acquisition: The sample is placed in a strong magnetic field and irradiated with radiofrequency pulses. The resulting signals are detected and Fourier-transformed to generate the NMR spectrum.

  • Data Analysis: The chemical shifts, integration, and splitting patterns of the signals are analyzed to deduce the structure of the molecule.

DOT Script for NMR Spectroscopy Workflow

NMR_Workflow Sample 1. Dissolve Sample in Deuterated Solvent Analysis 2. Place in Magnetic Field Sample->Analysis Pulse 3. RF Pulse Irradiation Analysis->Pulse Detection 4. Signal Detection (FID) Pulse->Detection Transform 5. Fourier Transform Detection->Transform Spectrum 6. NMR Spectrum Transform->Spectrum

Caption: General Workflow for NMR Spectroscopy.

Expected Data and Interpretation

¹H NMR (500 MHz, CDCl₃, Hypothetical):

  • δ 10.5 (s, 1H): Carboxylic acid proton (-COOH).

  • δ 7.8 (s, 2H): Aromatic protons.

  • δ 4.6 (s, 2H): Methylene protons (-O-CH₂-C=O).

  • δ 3.8 (s, 3H): Methyl ester protons (-OCH₃).

  • δ 2.3 (s, 6H): Aromatic methyl protons (-CH₃).

¹³C NMR (125 MHz, CDCl₃, Hypothetical):

  • δ 172.0: Carboxylic acid carbonyl carbon (-COOH).

  • δ 168.5: Ester carbonyl carbon (-COO-).

  • δ 160.0: Aromatic carbon attached to oxygen.

  • δ 135.0: Aromatic carbons attached to methyl groups.

  • δ 130.0: Aromatic carbon attached to the carboxylic acid.

  • δ 125.0: Aromatic CH carbons.

  • δ 65.0: Methylene carbon (-O-CH₂-C=O).

  • δ 52.5: Methyl ester carbon (-OCH₃).

  • δ 20.0: Aromatic methyl carbons (-CH₃).

The number of signals, their chemical shifts, and their integrations in both ¹H and ¹³C NMR spectra should be consistent with the proposed structure.

FTIR Spectroscopy: Identifying Functional Groups

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. [9][10]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: An infrared beam is passed through the ATR crystal, and the sample's absorption of IR radiation is measured.

  • Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify characteristic absorption bands corresponding to specific functional groups.

DOT Script for FTIR Spectroscopy Workflow

FTIR_Workflow Sample 1. Place Sample on ATR Crystal IR_Beam 2. Pass IR Beam Through Sample Sample->IR_Beam Detection 3. Detect Transmitted or Reflected Light IR_Beam->Detection Transform 4. Fourier Transform Detection->Transform Spectrum 5. IR Spectrum Transform->Spectrum

Caption: Workflow for ATR-FTIR Spectroscopy.

Expected Data and Interpretation

Table 3: Characteristic FTIR Absorption Bands for 4-(2-Methoxy-2-oxoethoxy)-3,5-dimethylbenzoic acid

Wavenumber (cm⁻¹)Functional GroupVibration
3300-2500 (broad)Carboxylic AcidO-H stretch
2950-2850C-H (sp³)C-H stretch
1760-1740EsterC=O stretch
1710-1680Carboxylic AcidC=O stretch
1600, 1475Aromatic RingC=C stretch
1250-1000Ether, EsterC-O stretch

The presence of these characteristic absorption bands provides strong evidence for the functional groups within the molecule.

Comparative Analysis and Conclusion

Each of these analytical techniques provides a unique and complementary piece of the puzzle in verifying the composition and structure of 4-(2-Methoxy-2-oxoethoxy)-3,5-dimethylbenzoic acid.

Table 4: Comparison of Analytical Techniques

TechniqueInformation ProvidedStrengthsLimitations
Combustion Analysis Elemental composition (%C, H, N, O)High accuracy and precision for elemental ratios. [11]Provides only the empirical formula, not the molecular formula or structure.
HRMS Accurate molecular weight and molecular formula.High sensitivity and specificity for molecular formula determination. [1]Provides limited structural information; isomers cannot be distinguished by mass alone.
NMR Spectroscopy Detailed structural connectivity and stereochemistry.Unparalleled for structure elucidation. [12]Lower sensitivity than MS; requires a relatively pure sample.
FTIR Spectroscopy Presence of functional groups.Fast, easy to use, and requires minimal sample preparation. [13]Provides limited information on the overall molecular structure.
References
  • Elementar. Elemental analysis: operation & applications. [Link]

  • AZoM. A Look at Elemental Analysis for Organic Compounds. (2021-05-06). [Link]

  • Wikipedia. Combustion analysis. [Link]

  • ELTRA. Elemental Analysis - Organic & Inorganic Compounds. [Link]

  • Exeter Analytical. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. [Link]

  • Wikipedia. Elemental analysis. [Link]

  • Journal of Chemical and Pharmaceutical Sciences. 1HNMR spectrometry in structural elucidation of organic compounds. [Link]

  • Chemistry LibreTexts. 1.3: Introduction to Combustion Analysis. (2022-08-28). [Link]

  • ACS Publications. Fundamentals of Molecular Formula Assignment to Ultrahigh Resolution Mass Data of Natural Organic Matter. [Link]

  • Slideshare. Structural elucidation by NMR(1HNMR). [Link]

  • Innovatech Labs. FTIR Analysis Beginner's Guide: Interpreting Results. (2018-07-16). [Link]

  • Infinita Lab. All About Combustion Analysis. (2025-08-26). [Link]

  • AZoM. How to Interpret FTIR Results: A Beginner's Guide. (2025-03-21). [Link]

  • Scribd. FTIR Spectroscopy for Functional Group Analysis. [Link]

  • Preparatory Chemistry. Combustion Analysis. [Link]

  • PubMed. Determination of molecular formulas of natural organic matter molecules by (ultra-) high-resolution mass spectrometry: status and needs. (2009-05-01). [Link]

  • YouTube. Introduction to 13C NMR Spectroscopy for Organic Chemistry. (2022-11-28). [Link]

  • ResearchGate. Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. [Link]

  • Research and Reviews. Characterization and Identification in Organic Chemistry through Analytical Techniques. (2024-09-27). [Link]

  • Atmospheric Chemistry and Physics. FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. (2014-11-06). [Link]

  • University of Puget Sound. 13C-NMR. [Link]

  • KPU Pressbooks. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. [Link]

  • Chemistry LibreTexts. 5.7: 13C-NMR Spectroscopy. (2021-09-12). [Link]

  • Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). (2021-12-15). [Link]

  • ACS Publications. 13C NMR Spectroscopy in Teaching Structure and Stereochemistry of Compounds in Introductory and Advanced Organic Chemistry Courses. (2016-09-15). [Link]

  • University of Notre Dame. Organic Structure Elucidation Workbook. [Link]

  • Journal of Pharmaceutical and Medicinal Chemistry. Modern Analytical Technique for Characterization Organic Compounds. [Link]

  • ResearchGate. Comparison of Analytical Techniques in the Characterization of Complex Compounds. (2026-01-03). [Link]

  • Chemical Science International Journal. Comparison of Analytical Techniques in the Characterization of Complex Compounds. (2015-08-31). [Link]

  • PubChem. 4-Methoxy-2-methylbenzoic acid. [Link]

  • SpectraBase. 4-Methoxy benzoic acid - Optional[13C NMR] - Chemical Shifts. [Link]

  • Doc Brown's Chemistry. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions. (2025-11-08). [Link]

  • Harvard DASH. Learning to Fragment Molecular Graphs for Mass Spectrometry Prediction. [Link]

  • NIST WebBook. Benzoic acid, 2-methoxy-. [Link]

  • The Royal Society of Chemistry. Supporting information NMR methodology for complex mixture 'separation'. [Link]

  • ResearchGate. The patterns of fragmentation of (a) methoxybenzoic acid II and (b) vanillic acid. [Link]

  • EPA. Chemical name: benzoic acid, 3-methoxy-2-methyl-,2-(3,5-dimethylbenzoyl)-21(1 N-(1 , 1 -dimethylethyl) -. [Link]

  • University of Colorado Boulder. Mass Spectrometry: Fragmentation. [Link]

  • PubMed. Mass spectral fragmentation of 2a,4-disubstituted 2,2a,3,4-tetrahydro-2-phenoxy-1H-azeto[2,1-d]b[1][3]enzothiazepin-1-ones under electron impact ionization conditions. [Link]

Sources

Validation

Comparative Guide: Purity Assessment of 4-(2-Methoxy-2-oxoethoxy)-3,5-dimethylbenzoic acid

The following guide is a comprehensive technical comparison of chromatographic purity assessment methods for 4-(2-Methoxy-2-oxoethoxy)-3,5-dimethylbenzoic acid . It is designed for analytical chemists and process develop...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a comprehensive technical comparison of chromatographic purity assessment methods for 4-(2-Methoxy-2-oxoethoxy)-3,5-dimethylbenzoic acid . It is designed for analytical chemists and process development scientists optimizing the synthesis of this critical intermediate.

Executive Summary

4-(2-Methoxy-2-oxoethoxy)-3,5-dimethylbenzoic acid (referred to herein as MDMBA-E ) is a high-value intermediate often employed in the synthesis of HIF-PH inhibitors and specific kinase modulators. Its structural core—a 3,5-dimethylbenzoic acid moiety with a labile methyl ester side chain—presents a unique analytical challenge: simultaneous quantification of the hydrophobic ester target, its hydrophilic hydrolysis degradant, and the phenolic starting material.

This guide objectively compares three purity assessment methodologies:

  • High-Performance Liquid Chromatography (HPLC-UV): The industry standard for robustness.

  • Ultra-High Performance Liquid Chromatography (UHPLC-PDA): The superior choice for throughput and resolution.

  • High-Performance Thin-Layer Chromatography (HPTLC): A cost-effective alternative for in-process reaction monitoring.

The Verdict
  • Best for QC Release: UHPLC-PDA offers the highest resolution (

    
    ) and speed (< 5 min), crucial for detecting the co-eluting regioisomers common in dimethyl-substituted aromatics.
    
  • Best for Robustness/Transfer: HPLC-UV remains the most transferable method for global supply chains lacking sub-2

    
    m instrumentation.
    

Chemical Context & Impurity Profile[1][2][3][4][5][6][7][8]

To design an effective separation, one must understand the "Analytical Trinity" of this synthesis. The 3,5-dimethyl substitution creates steric bulk that influences retention, while the ester stability dictates sample preparation constraints.

Target & Critical Impurities
Compound IDStructure DescriptionPolarityElution Order (RP-C18)Origin
Impurity A 4-(Carboxymethoxy)-3,5-dimethylbenzoic acid (Free Acid form)High (Most Polar)1 (First)Hydrolysis Degradant
Impurity B 3,5-Dimethyl-4-hydroxybenzoic acid (Phenolic precursor)Medium2 (Middle)Unreacted Starting Material
Target MDMBA-E (Methyl ester target)Low (Hydrophobic)3 (Last)Product
Reaction Pathway & Analytical Checkpoints

The following diagram illustrates the synthesis pathway and where analytical control is required to prevent "carry-over" impurities.

G cluster_0 Critical Separation Zone Phenol Start: 3,5-Dimethyl-4-hydroxybenzoic Acid (Impurity B) Reagent + Methyl Bromoacetate (Alkylation) Phenol->Reagent Target Target: MDMBA-Ester (Hydrophobic) Phenol->Target K2CO3, Acetone, Reflux Hydrolysis Degradant: Di-Acid Form (Impurity A) Target->Hydrolysis Moisture/Acid/Base (Storage Instability)

Figure 1: Synthesis pathway showing the relationship between the phenolic starting material, the target ester, and the hydrolysis impurity.

Methodology Comparison

Method A: RP-HPLC (Standard C18)

The "Workhorse" Method.

  • Column: C18 (4.6 x 250 mm, 5

    
    m).
    
  • Mobile Phase: Phosphate Buffer (pH 2.5) / Acetonitrile.

  • Pros: Highly robust; excellent peak shape for the benzoic acid moiety due to pH control.

  • Cons: Long run times (25-30 mins); significant solvent consumption.

Method B: UHPLC-PDA (Recommended)

The "High-Resolution" Method.

  • Column: C18 Hybrid Particle (2.1 x 100 mm, 1.7

    
    m).
    
  • Mobile Phase: 0.1% Formic Acid in Water / Methanol.

  • Pros: Fast (< 6 mins); higher peak capacity to separate potential 2,4-dimethyl regioisomers; MS-compatible mobile phase.

  • Cons: Requires high-pressure instrumentation (> 600 bar).

Method C: HPTLC (Silica Gel)

The "Quick Screen" Method.

  • Plate: Silica Gel 60 F254.

  • Mobile Phase: Toluene:Ethyl Acetate:Formic Acid (7:3:0.1).

  • Pros: Parallel analysis of 10-15 samples; visual confirmation of reaction completion.

  • Cons: Poor quantification (3-5% RSD); cannot easily distinguish subtle regioisomers.

Performance Data Summary
MetricMethod A: HPLCMethod B: UHPLC (Recommended)Method C: HPTLC
Run Time 25.0 min5.5 min 20 min (Parallel)
Resolution (Imp A vs Target)


Visual Separation
LOD (Limit of Detection) 0.5

g/mL
0.05

g/mL
5.0

g/mL
Solvent Usage per Sample ~30 mL~3 mL < 1 mL
MS Compatibility No (Phosphate buffer)Yes (Formic acid) No

Recommended Protocol: Gradient UHPLC

This protocol is selected as the Gold Standard because it uses volatile buffers (MS-compatible) and achieves baseline separation of the critical acid/ester pair.

Instrumentation & Conditions
  • System: Waters ACQUITY UPLC or Agilent 1290 Infinity II.

  • Column: Waters BEH C18 (2.1 x 100 mm, 1.7

    
    m) or equivalent.
    
  • Column Temp: 40°C (Controls viscosity and improves mass transfer).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 1.0

    
    L.
    
  • Detection: PDA at 220 nm (max absorption of carbonyl) and 254 nm (aromatic specificity).

Mobile Phase Preparation
  • Solvent A: 0.1% Formic Acid in Milli-Q Water (Maintains pH ~2.7, keeping the carboxylic acid protonated to prevent peak tailing).

  • Solvent B: 100% Acetonitrile (LC-MS Grade).

Gradient Table
Time (min)% Solvent A% Solvent BCurveDescription
0.009010InitialEquilibrate highly aqueous to retain polar Acid (Imp A).
1.0090106Isocratic hold to separate Imp A from solvent front.
4.0010906Linear ramp to elute hydrophobic Target & Phenol.
5.0010906Wash column.
5.1090101Return to initial.
7.0090101Re-equilibration.
Sample Preparation (Critical Step)
  • Diluent: 50:50 Water:Acetonitrile. Do not use 100% organic solvent as diluent, as it causes "solvent breakthrough" of the early eluting Acid impurity, distorting its peak shape.

  • Concentration: 0.5 mg/mL.

  • Filtration: 0.2

    
    m PTFE filter (Nylon may bind acidic compounds).
    
System Suitability Criteria

To ensure trustworthiness of the data, the system must pass these checks before every run:

  • Resolution (

    
    ):  > 2.0 between Impurity B (Phenol) and Target (Ester).
    
  • Tailing Factor (

    
    ):  < 1.5 for the Target peak (indicates no secondary silanol interactions).
    
  • Precision: RSD < 1.0% for retention time and area (n=5 injections).

Analytical Workflow Diagram

The following flowchart visualizes the decision-making process for analyzing batches of MDMBA-E.

Workflow Start Sample Receipt: MDMBA-E Crude/Pure Prep Dissolve in 50:50 H2O:ACN (Prevent Hydrolysis) Start->Prep Inject Inject on UHPLC (Gradient Method) Prep->Inject Decision Check Impurity A (Acid) & Impurity B (Phenol) Inject->Decision Pass Purity > 98.0% Impurities < 0.5% Decision->Pass Meets Specs Fail Fail: Reprocess Decision->Fail Out of Spec Action1 High Impurity A? Dry/Recrystallize Fail->Action1 Hydrolysis Detected Action2 High Impurity B? Re-alkylate/Wash Fail->Action2 Unreacted Phenol

Figure 2: Analytical decision tree for batch release testing.

Troubleshooting & Expert Insights

Issue: Peak Tailing of the Target Ester

  • Cause: Secondary interactions between the free carboxylic acid on the benzene ring and residual silanols on the column.

  • Solution: Ensure the mobile phase pH is well below the pKa of the benzoic acid (approx pKa ~4.0). Using 0.1% Formic Acid (pH 2.7) or 0.05% TFA (pH 2.0) suppresses ionization, neutralizing the acid for sharper peaks [1].

Issue: "Ghost" Peak appearing at RRT 0.9

  • Cause: Hydrolysis during analysis. If the sample sits in the autosampler in a basic or highly aqueous environment for too long, the ester hydrolyzes.

  • Solution: Maintain autosampler temperature at 4°C. Use a buffered diluent if stability is critical, or analyze immediately after preparation [2].

Issue: Co-elution of Regioisomers

  • Context: Commercial 3,5-dimethyl-4-hydroxybenzoic acid may contain traces of 2,4-dimethyl isomers.

  • Solution: The UHPLC method on a C18 column typically separates these due to the "ortho effect" of the 2,4-dimethyl substitution altering the planarity and retention time compared to the symmetrical 3,5-isomer [3].

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.
  • Dong, M. W. (2006). Modern HPLC for Practicing Scientists. Wiley-Interscience. (Source for sample solvent effects and autosampler stability).
  • Waters Corporation. (2020). Separation of Positional Isomers of Dimethylbenzoic Acids Using ACQUITY UPC2. (Demonstrates separation logic for dimethyl isomers).

  • PubChem. (2025).[1] Compound Summary: 4-Methoxy-2-methylbenzoic acid (Structural Analog). National Library of Medicine.

  • BenchChem. (2025). HPLC Analysis of Benzoic Acid Derivatives.

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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